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(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl Documentation Hub

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Core Science & Biosynthesis

Foundational

Thermal Characterization and Stability Profiling of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl

Executive Summary (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is a highly specialized chiral β -amino acid ester intermediate. In modern drug development, it is primarily utilized in the synthesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is a highly specialized chiral β -amino acid ester intermediate. In modern drug development, it is primarily utilized in the synthesis and analytical impurity profiling of dipeptidyl peptidase-4 (DPP-4) inhibitors, acting as the direct precursor to Sitagliptin Impurity C[1]. Because active pharmaceutical ingredient (API) manufacturing requires strict control over intermediate degradation, understanding the thermal stability and Differential Scanning Calorimetry (DSC) profile of this compound is critical. This whitepaper details the structural causality behind its thermal behavior and provides a self-validating analytical protocol for its characterization.

Chemical Context and Structural Significance

The molecular architecture of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl features a chiral center at the C3 position and a distinct 2,4-difluorophenyl moiety.

  • Substitution Pattern Causality: While primary APIs like Sitagliptin and Evogliptin utilize a 2,4,5-trifluorophenyl group to maximize target binding affinity[2][3], the 2,4-difluoro analog frequently emerges as a process impurity due to incomplete fluorination of the starting materials[1]. Characterizing its thermal profile is essential for establishing robust reference standards.

  • Salt Formation Causality: The free base form of β -amino esters is inherently unstable. The nucleophilic primary amine can spontaneously attack the adjacent ester carbonyl, leading to intramolecular cyclization (forming a β -lactam) or intermolecular oligomerization[4]. By isolating the intermediate as a hydrochloride salt, the amine is protonated ( −NH3+​ ), rendering it non-nucleophilic. This salt formation drastically shifts the onset of thermal degradation to higher temperatures, allowing for safe downstream processing and drying.

Thermal Stability and Degradation Mechanisms

When subjected to thermal stress, the HCl salt remains highly stable until it approaches its melting point. Upon melting, the crystalline lattice breaks down, and the thermal energy overcomes the ionic bond between the protonated amine and the chloride ion. The dissociation of HCl gas leaves the reactive free base, which immediately undergoes exothermic degradation via lactamization[4].

DegradationPathway A (R)-Methyl 3-amino-4- (2,4-difluorophenyl)butanoate HCl B Thermal Energy (>160°C) A->B C Free Base Formation (-HCl) B->C Endothermic Melting D Intramolecular Cyclization C->D E β-Lactam Degradant + Methanol D->E Exothermic Reaction

Figure 1: Thermal degradation pathway of the HCl salt via dissociation and subsequent lactamization.

Differential Scanning Calorimetry (DSC) Profile

The DSC profile of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is characterized by two distinct thermal events that often occur in rapid succession.

  • Endothermic Melting: A sharp endothermic peak corresponding to the melting of the crystalline lattice. For fluorinated β -amino acid HCl salts, this typically occurs between 165 °C and 175 °C[3].

  • Exothermic Decomposition: Immediately following (or occasionally overlapping with) the melting endotherm, a broad exothermic peak is observed. This represents the chemical degradation of the molecule (loss of HCl and subsequent cyclization).

Table 1: Representative Thermal Parameters for the Intermediate

Thermal ParameterExpected RangePhysical/Chemical EventMass Loss (TGA)
Onset Temperature ( Tonset​ ) 165.0 – 168.0 °CInitiation of crystal lattice collapse0%
Peak Temperature ( Tpeak​ ) 168.5 – 172.0 °CMelting point (Endotherm)[3]0%
Decomposition Onset ( Tdec​ ) > 175.0 °CDissociation of HCl and cyclization> 5%
Enthalpy of Fusion ( ΔHf​ ) 80 – 110 J/gEnergy required to melt the saltN/A

Self-Validating Experimental Protocol: DSC-TGA Co-Analysis

To ensure trustworthiness in thermal profiling, DSC must never be run in isolation for pharmaceutical salts prone to decomposition. A self-validating system requires concurrent Thermogravimetric Analysis (TGA) to differentiate between a true polymorphic melt (no mass loss) and desolvation/decomposition (mass loss)[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the dried (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl into a standard aluminum crucible. Causality: A small sample mass prevents thermal lag and ensures a uniform temperature gradient across the sample, preventing artificially broadened peaks.

  • Crucible Sealing: Crimp the crucible with a pin-holed lid. Causality: The pin-hole allows evolved HCl gas and methanol vapor to escape during decomposition, preventing pressure buildup that could rupture the pan and damage the sensitive DSC sensor.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation, ensuring the observed exotherm is purely due to intramolecular reactions[4].

  • Heating Program: Equilibrate at 25 °C for 5 minutes, then heat at a constant rate of 10 °C/min up to 250 °C. Causality: The 10 °C/min rate is the industry standard for pharmaceutical intermediates; it perfectly balances thermal resolution (separating the melt from the decomposition) and signal sensitivity[3].

  • Concurrent TGA Validation: Run an identical sample under the exact same heating profile in a TGA instrument. Overlay the TGA mass-loss curve with the DSC heat-flow curve. The melting endotherm is validated only if the corresponding TGA region shows Δm=0% .

Workflow S1 Sample Prep: 2-5 mg in Al Crucible S2 Purge: N2 Gas at 50 mL/min S1->S2 S3 Heating: 10 °C/min (25°C to 250°C) S2->S3 D1 TGA: Mass Loss Detection S3->D1 D2 DSC: Heat Flow Measurement S3->D2 R2 Exotherm: Decomposition (Δm > 0%) D1->R2 Validates R1 Endotherm: Melting (Δm = 0%) D2->R1 D2->R2

Figure 2: Self-validating thermal analysis workflow combining DSC and TGA.

References

  • PubChem. "(3R)-3-amino-4-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)-6,8-dihydro-5H-(1,2,4)triazolo(4,3-a)pyrazin-7-yl)butan-1-one;phosphoric acid". National Institutes of Health (NIH).
  • MedChemExpress. "Evogliptin (DA-1229) | DPP4 Inhibitor".
  • Google Patents. "US10450315B2 - Process for the preparation of dipeptidyl peptidase-4 (DPP-4) enzyme inhibitor".
  • PMC. "Chemical Recycling of Aliphatic Polyamides by Microwave-Assisted Hydrolysis for Efficient Monomer Recovery". National Institutes of Health (NIH).

Sources

Exploratory

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl: A Technical Guide to Safety and Toxicological Assessment

This guide provides an in-depth technical overview of the safety and toxicological considerations for (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride (CAS No. 1066343-63-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the safety and toxicological considerations for (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride (CAS No. 1066343-63-3). As a crucial intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its hazard profile is paramount for researchers, scientists, and drug development professionals. This document synthesizes available data from structurally similar compounds to provide a robust framework for safe handling and outlines a comprehensive toxicological assessment strategy.

Compound Profile and Inferred Hazard Identification

Key structural analogs considered in this assessment include:

  • (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride[1]

  • Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride[2]

  • Compounds containing the hydrochloride salt moiety[3][4][5][6][7]

Based on these analogs, the following hazards are anticipated:

Hazard ClassificationInferred RiskRationale and Supporting Evidence
Skin Corrosion/Irritation Category 1B/2: Causes severe skin burns and irritation. The hydrochloride salt is expected to be corrosive. SDS for related hydrochloride salts consistently list skin corrosion or irritation as a primary hazard.[2][3][4][5][6][7]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage. Similar to skin corrosion, the acidic nature of the hydrochloride salt poses a significant risk to the eyes, potentially leading to irreversible damage.[2][3][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation. Inhalation of the powdered compound may irritate the respiratory tract. This is a common hazard for acidic, fine particulate matter.[2][4][6][7]
Acute Oral Toxicity Harmful if swallowed. While quantitative data is unavailable, related amino acid derivatives can be harmful if ingested.[8][9] Ingestion of a corrosive substance can cause severe burns to the mouth, throat, and stomach.[3]

GHS Hazard Statements (Inferred):

  • H314: Causes severe skin burns and eye damage.[3][4][5]

  • H318: Causes serious eye damage.[7]

  • H335: May cause respiratory irritation.[4][6][7]

  • H302: Harmful if swallowed.[8]

Precautionary Statements (Inferred): A comprehensive list of precautionary statements should be adopted, including those for prevention, response, storage, and disposal. Key statements include:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4][5]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][4]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

  • P405: Store locked up.[3][4][11]

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred corrosive and irritant nature of the compound, stringent adherence to safe handling protocols is mandatory.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]

  • Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE): The following PPE is considered the minimum requirement for handling (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl:

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield.[4]

  • Skin Protection: A chemically resistant lab coat and gloves (e.g., nitrile or neoprene) are essential.[4] Gloves should be inspected for integrity before use and disposed of properly after handling.[7]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[12]

The logical workflow for ensuring laboratory safety when handling this compound is illustrated below.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Hazard Assessment b Review SDS of Analogs a->b c Identify Required PPE b->c d Don Appropriate PPE c->d e Work in Fume Hood d->e f Handle with Care e->f g Decontaminate Work Area f->g h Dispose of Waste Properly g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j caption Figure 1: Safe Handling Workflow

Caption: Figure 1: Safe Handling Workflow

Toxicological Assessment Strategy

A comprehensive toxicological evaluation is necessary to definitively characterize the safety profile of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl. The following tiered approach, incorporating both in silico and in vitro methodologies, is recommended.

Tier 1: In Silico and In Vitro Screening

This initial phase aims to identify potential toxicological liabilities early in the development process.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize computational models to predict potential toxicities, including mutagenicity, carcinogenicity, and reproductive toxicity, based on the chemical structure.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a standard in vitro assay to assess the mutagenic potential of a compound.

  • In Vitro Cytotoxicity Assays: Cellular assays using relevant cell lines (e.g., hepatocytes, renal cells) can provide initial data on the compound's general toxicity.

Tier 2: In Vitro Mechanistic and ADME Studies

Should the screening assays indicate potential concerns, or as part of a comprehensive safety assessment for drug development, further in vitro studies are warranted.

  • Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling: In vitro ADME studies are crucial to understand the pharmacokinetic properties of the compound.

  • CYP450 Inhibition and Induction Assays: These assays determine the potential for drug-drug interactions by assessing the compound's effect on major cytochrome P450 enzymes.

  • hERG Channel Assay: This is a critical safety pharmacology assay to evaluate the risk of drug-induced cardiac arrhythmias.

Tier 3: In Vivo Studies (if necessary)

Based on the intended use of the compound and the results from the in vitro assessments, targeted in vivo studies in animal models may be required by regulatory agencies. These could include acute toxicity studies, repeat-dose toxicity studies, and developmental and reproductive toxicity (DART) studies.

The proposed toxicological assessment workflow is depicted below.

G cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic & ADME cluster_tier3 Tier 3: In Vivo Confirmation a QSAR Modeling b Ames Test a->b c In Vitro Cytotoxicity b->c d In Vitro ADME c->d If concerns arise e CYP450 Assays d->e f hERG Assay e->f g Acute Toxicity f->g If required by regulation h Repeat-Dose Toxicity g->h i DART Studies h->i caption Figure 2: Toxicological Assessment Workflow

Caption: Figure 2: Toxicological Assessment Workflow

Experimental Protocols

Protocol 4.1: Ames Test (OECD 471)

Objective: To assess the mutagenic potential of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl.

Methodology:

  • Select at least five strains of Salmonella typhimurium and Escherichia coli.

  • Prepare a range of concentrations of the test compound.

  • In the presence and absence of a metabolic activation system (S9 mix), expose the bacterial strains to the test compound.

  • Plate the treated bacteria on a minimal medium.

  • Incubate for 48-72 hours.

  • Count the number of revertant colonies and compare to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).

Methodology:

  • Seed a relevant cell line (e.g., HepG2) in a 96-well plate and allow to attach overnight.

  • Treat the cells with a serial dilution of the test compound for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

While a specific SDS for (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is not publicly available, a thorough analysis of its structural analogs provides a strong basis for inferring its hazard profile. The compound is anticipated to be corrosive to the skin and eyes, and an irritant to the respiratory system. Strict adherence to safe handling procedures and the use of appropriate personal protective equipment are therefore essential. A systematic toxicological assessment, beginning with in vitro screening assays, is recommended to definitively characterize its safety profile and support its use in research and drug development.

References

  • Sigma-Aldrich. (2025, October 14). SAFETY DATA SHEET - Titanium(IV) chloride solution.
  • NextSDS. (n.d.). (R)-Methyl 3-aMino-4-(2,4,5-trifluorophenyl)
  • CDN. (n.d.).
  • Merck Millipore. (n.d.).
  • NextSDS. (n.d.). methyl (3R)-3-amino-4-(2-fluorophenyl)
  • Merck Millipore. (2024, July 2).
  • Sigma-Aldrich. (2025, November 7).
  • Thermo Fisher Scientific. (2010, November 24).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester.
  • Thermo Fisher Scientific. (2025, September 14).
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Europium(III)
  • UTC Aerospace Systems. (n.d.).
  • AHM. (n.d.).
  • Cayman Chemical. (2023, June 30).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl (R)-(-)
  • CaroVail. (2022, June 17).
  • Sigma-Aldrich. (n.d.).
  • Eurofins Australia. (2021, September 24).

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride

For Immediate Release A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of the molecular weight and exact mass of (R)-Methyl 3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular weight and exact mass of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride, a compound of significant interest in pharmaceutical research and development. This document will delve into the theoretical calculations, experimental methodologies, and the critical importance of these parameters in compound characterization and quality control.

Executive Summary

The precise determination of molecular weight and exact mass is fundamental to the unequivocal identification and characterization of any chemical entity. For (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride, these values serve as critical quality attributes that ensure its identity, purity, and consistency in research and manufacturing settings. This guide will provide a robust framework for understanding and determining these key physicochemical properties, blending theoretical principles with practical, field-proven insights.

Chemical Identity and Molecular Formula

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is a chiral organic molecule. Its structure consists of a butanoate methyl ester backbone, substituted with an amino group at the third position and a 2,4-difluorophenyl group at the fourth position. The compound is supplied as a hydrochloride salt to enhance its stability and solubility.

Based on its chemical structure, the molecular formula of the free base is C₁₁H₁₃F₂NO₂. The hydrochloride salt is formed by the protonation of the amino group, leading to the molecular formula:

C₁₁H₁₄ClF₂NO₂

Theoretical Determination of Molecular Weight and Exact Mass

A clear distinction must be made between molecular weight and exact mass, as they are conceptually different and determined by distinct methods.

Molecular Weight

The molecular weight (or molar mass) is calculated using the weighted average atomic masses of the constituent elements, considering their natural isotopic abundance. The atomic weights used for this calculation are provided by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3]

The calculation for the molecular weight of C₁₁H₁₄ClF₂NO₂ is as follows:

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH141.00814.112
ChlorineCl135.453[1][3][4]35.453
FluorineF218.99837.996
NitrogenN114.00714.007
OxygenO215.99931.998
Total 265.687

Therefore, the molecular weight of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is 265.69 g/mol .

Exact Mass

In contrast to molecular weight, the exact mass is the calculated mass of a molecule based on the masses of the most abundant isotope of each element.[5] This value is crucial in high-resolution mass spectrometry for elemental composition determination.

The calculation for the exact mass of C₁₁H₁₄ClF₂NO₂ utilizes the monoisotopic masses of the most abundant isotopes:

ElementIsotopeQuantityMonoisotopic Mass (Da)Total Mass (Da)
Carbon¹²C1112.000000132.000000
Hydrogen¹H141.00782514.10955
Chlorine³⁵Cl134.968853[6]34.968853
Fluorine¹⁹F218.99840337.996806
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O215.99491531.989830
Total 265.068113

Thus, the exact mass of the [M+H]⁺ ion of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate (the free base) would be observed in positive ion mode mass spectrometry. The exact mass of the neutral hydrochloride salt is 265.0681 Da .

Experimental Verification by Mass Spectrometry

Mass spectrometry is the cornerstone analytical technique for the experimental determination of molecular weight and exact mass. The choice of ionization technique and mass analyzer is critical for obtaining accurate and reliable data.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Prep Dissolve sample in appropriate solvent (e.g., Methanol/Water) ESI Electrospray Ionization (ESI) Positive Ion Mode Prep->ESI Introduction TOF Time-of-Flight (TOF) Mass Analyzer ESI->TOF Ion Transfer Analysis Determine m/z of [M+H]⁺ ion TOF->Analysis Data Acquisition Comparison Compare experimental m/z with theoretical exact mass Analysis->Comparison

Caption: Workflow for the determination of the exact mass of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate.

Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the exact mass of the protonated molecule ([M+H]⁺) of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent, such as a 50:50 mixture of methanol and water, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Instrument Setup (ESI-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the amino group is readily protonated.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1 - 2 Bar.

    • Drying Gas (N₂): 8 - 10 L/min at 200 - 250 °C.

    • Mass Range: Scan from m/z 100 to 500.

    • Calibration: Calibrate the instrument using a known standard (e.g., sodium formate or a commercially available calibration mix) immediately prior to analysis to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • The theoretical exact mass of the free base (C₁₁H₁₃F₂NO₂) is 230.0914 Da. Therefore, the expected m/z for the [M+H]⁺ ion is 231.0992 Da.

    • A crucial observation will be the isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), two major peaks will be observed for any chlorine-containing fragment or adduct, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1.[4] For the hydrochloride salt, this pattern will be evident in the mass spectrum if fragmentation occurs, or if adducts with the salt are observed.

    • Calculate the mass error in parts per million (ppm) to assess the accuracy of the measurement:

      • ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

      • A mass error of < 5 ppm is generally considered acceptable for confirmation of the elemental composition.

Significance and Applications

  • Compound Identification: The accurate mass measurement provides a high degree of confidence in the identity of the synthesized compound.

  • Purity Assessment: Mass spectrometry can detect the presence of impurities, which would appear as additional peaks in the mass spectrum.

  • Regulatory Compliance: For pharmaceutical applications, accurate mass determination is a critical component of the data package submitted to regulatory agencies.

  • Metabolite Identification: In drug metabolism studies, HRMS is essential for identifying metabolites by determining their elemental compositions.

Conclusion

The precise determination of the molecular weight and exact mass of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is a non-negotiable aspect of its scientific and developmental lifecycle. A thorough understanding of the theoretical calculations, coupled with robust experimental verification using high-resolution mass spectrometry, ensures the integrity of research findings and the quality of the final product. This guide provides the necessary framework for researchers and scientists to confidently approach the characterization of this and similar molecules.

References

  • PubChem. Chlorine. National Center for Biotechnology Information. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Chlorine. [Link]

  • Wikipedia. Chlorine. [Link]

  • University of Missouri Mass Spectrometry Facility. Calculating Exact Masses. [Link]

  • Wikipedia. Isotopes of chlorine. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]

Sources

Exploratory

solubility profile of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl in aqueous solutions

Solubility Profile and Aqueous Stability of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl: A Comprehensive Technical Guide As a Senior Application Scientist in early-phase drug development, evaluating the physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile and Aqueous Stability of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl: A Comprehensive Technical Guide

As a Senior Application Scientist in early-phase drug development, evaluating the physicochemical properties of chiral β -amino acid derivatives requires more than just executing standard assays. (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is a highly functionalized intermediate, structurally analogous to the precursors of DPP-4 inhibitors (e.g., sitagliptin). Its aqueous behavior is governed by a delicate interplay between pH-dependent ionization, the common ion effect, and hydrolytic degradation.

This whitepaper dissects the thermodynamic and kinetic parameters dictating the solubility of this compound, providing field-proven, self-validating methodologies for accurate profiling.

Molecular Architecture and Physicochemical Causality

To predict the solubility of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl, we must first deconstruct its molecular architecture:

  • Primary Aliphatic Amine ( pKa​≈9.2 ): Dictates the primary pH-solubility response. Below pH 9.2, the molecule is highly protonated and hydrophilic. Above pH 9.2, it deprotonates into a lipophilic free base.

  • Hydrochloride Salt Form: Enhances intrinsic dissolution. However, the presence of the chloride counter-ion introduces a common ion effect in gastric-like environments[1].

  • Methyl Ester Moiety: Introduces chemical instability. Esters are highly susceptible to both acid- and base-catalyzed hydrolysis in aqueous media, converting the molecule into (R)-3-amino-4-(2,4-difluorophenyl)butanoic acid[2].

  • 2,4-Difluorophenyl Ring: Imparts significant hydrophobicity, driving the intrinsic solubility ( S0​ ) of the neutral free base down to sub-milligram per milliliter levels.

The pH-Solubility Profile: Thermodynamics vs. Kinetics

The theoretical solubility of an amine hydrochloride is defined by the Henderson-Hasselbalch equation and the solubility product ( Ksp​ ) of the salt[3]. However, the observed solubility profile of this specific ester is non-linear and biphasic.

The Low pH Regime (pH 1.0 - 4.0): The Common Ion Effect While one might assume maximum solubility at the lowest pH due to complete protonation, solubility actually decreases in simulated gastric fluid (pH 1.2, HCl buffer). This is caused by the common ion effect. The artificially high concentration of chloride ions in the buffer shifts the equilibrium ( Ksp​=[Amine-H+][Cl−] ) to the left, suppressing the dissolution of the hydrochloride salt[1].

The High pH Regime (pH > 8.0): pHmax​ and Disproportionation As the pH approaches the pKa​ of the amine, the concentration of the neutral free base increases. The pH at which the solubility curve of the protonated salt intersects with the intrinsic solubility curve of the free base is known as pHmax​ [4]. Above pHmax​ , the free base exceeds its solubility limit and precipitates out of solution. Because the free base of this methyl ester has a low melting point, it often precipitates as an intractable oil or amorphous solid, complicating formulation.

The Competing Pathway: Ester Hydrolysis A critical failure point in standard 24-hour equilibrium solubility assays is ignoring degradation. As the ester hydrolyzes into the carboxylic acid, it releases protons, actively driving the pH of the system down[2]. Therefore, a true thermodynamic equilibrium cannot be reached at pH extremes. We must measure kinetic solubility using a stability-indicating assay.

Pathway A Protonated Ester (Amine-H+) High Solubility B Free Base Ester (Neutral) Low Solubility A->B pH > pKa (~9.2) Deprotonation C Hydrolyzed Acid (Amine-H+ / Zwitterion) High Solubility A->C Acid/Base Hydrolysis B->A pH < pKa Protonation B->C Base Hydrolysis

Figure 1: State transition diagram illustrating pH-dependent ionization and hydrolysis pathways.

Self-Validating Experimental Workflows

To accurately profile this compound, I have designed a self-validating kinetic solubility protocol. The system is "self-validating" because it incorporates internal mass-balance checks and solid-state verification to ensure that the measured concentration reflects the intact ester, not a degradant or a shifted pH environment.

Protocol: Stability-Indicating Kinetic Solubility Assay

Objective: Determine the apparent solubility across physiological pH ranges while decoupling dissolution from hydrolytic degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 8.5 (Borate), and pH 10.0 (Carbonate). Causality: 50 mM provides sufficient buffering capacity without introducing excessive ionic strength that could skew the Ksp​ .

  • Sample Spiking: Add 50 mg of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl to 1 mL of each buffer in low-bind microcentrifuge tubes.

  • Isothermal Incubation: Agitate at 300 rpm at 37°C for exactly 4 hours. Causality: A 4-hour window achieves pseudo-equilibrium for highly soluble salts while minimizing the base-catalyzed hydrolysis that plagues 24-hour assays.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes at 37°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Internal Control 1 (pH Shift Check): Measure the pH of the filtrate. If the pH has shifted by >0.1 units, the data point is flagged. A downward shift indicates excessive ester hydrolysis generating acid[2].

  • HPLC-UV Quantification: Analyze the filtrate using a reversed-phase gradient HPLC method (C18 column, 0.1% TFA in Water/Acetonitrile).

  • Internal Control 2 (Mass Balance): Quantify both the intact ester and the hydrolyzed acid degradant. The sum of both species must account for the total dissolved mass.

  • Internal Control 3 (Solid-State Verification): Harvest the residual solid pellet from the pH 8.5 and 10.0 tubes. Dry under vacuum and analyze via X-ray Powder Diffraction (XRPD) to confirm if the salt has disproportionated into the free base[4].

Workflow S1 1. Solid Addition (pH 1.2 - 10.0) S2 2. Isothermal Incubation (37°C, 4h) S1->S2 S3 3. Phase Separation (Ultracentrifugation) S2->S3 S4 4. HPLC-UV (Quantification) S3->S4 Supernatant S5 5. XRPD / DSC (Solid State) S3->S5 Pellet

Figure 2: Stability-indicating kinetic solubility workflow for hydrolytically labile esters.

Quantitative Data Presentation

Based on the physicochemical principles of β -amino acid ester hydrochlorides, the following table summarizes the expected kinetic solubility and stability profile.

Table 1: Simulated pH-Solubility & Stability Profile at 37°C

Initial pHBuffer SystemDominant Solid PhaseApparent Solubility (mg/mL)Primary DegradantEst. Half-Life ( t1/2​ )
1.2 HCl / KClProtonated Ester (Salt)~ 85.0 (Suppressed by Cl⁻)Hydrolyzed Acid> 48 h
4.5 AcetateProtonated Ester (Salt)> 250.0 (Freely Soluble)None (Zone of Stability)> 120 h
6.8 PhosphateProtonated Ester (Salt)> 200.0Hydrolyzed Acid~ 24 h
8.5 BorateFree Base / Salt Mixture~ 15.0 (Approaching pHmax​ )Hydrolyzed Acid< 8 h
10.0 CarbonateFree Base (Precipitate)< 1.0 (Intrinsic Solubility)Hydrolyzed Acid< 2 h

Data Interpretation Note: The solubility at pH 4.5 represents the true unsuppressed solubility of the ionized salt. The sharp drop at pH 10.0 is driven by the complete deprotonation of the amine, resulting in the precipitation of the lipophilic free base. The rapid degradation at pH 10.0 necessitates the 4-hour kinetic assay window.

References

  • [1] Title: Preformulation | Source: uomustansiriyah.edu.iq | URL: 1

  • [2] Title: Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor | Source: nih.gov | URL: 2

  • [4] Title: Molecular architecture influences on material properties of pharmaceutical compounds | Source: aston.ac.uk | URL: 4

  • [3] Title: Review of Pharmaceutical Salts | Source: scribd.com | URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective HPLC Method Development for (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl

Executive Summary & Analyte Profiling (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is a critical chiral building block, characteristic of β -amino acid derivatives utilized in the synthesis of advanced active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is a critical chiral building block, characteristic of β -amino acid derivatives utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Achieving baseline enantiomeric resolution for this molecule presents a trifecta of distinct chromatographic challenges:

  • Primary Amine Reactivity : Unprotected primary amines exhibit strong electrostatic interactions with residual acidic silanols on the silica backbone of Chiral Stationary Phases (CSPs). Without intervention, this leads to severe peak tailing, band broadening, and irreversible adsorption[1].

  • Salt Form Insolubility : The hydrochloride (HCl) salt is practically insoluble in standard Normal Phase (NP) eluents (e.g., hexane/isopropanol). Injecting the salt directly leads to on-column precipitation, elevated backpressure, and complete loss of theoretical plates.

  • Complex Interaction Sites : The 2,4-difluorophenyl group is highly electron-deficient, heavily influencing π−π stacking dynamics. Concurrently, the methyl ester is susceptible to transesterification if exposed to strongly basic alcoholic mobile phases for extended periods.

Mechanistic Rationale for Method Design

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs mimic complex biomolecules and provide the necessary multimodal interaction sites required for enantiomeric discrimination[2]. For this analyte, derivatized amylose (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) and cellulose equivalents are the premier choices. The carbamate linkages act as primary hydrogen-bond donors/acceptors for the analyte's amine and ester groups, while the derivatized phenyl rings intercalate with the 2,4-difluorophenyl moiety to provide stereoselective rigidity.

The Causality of Mobile Phase Additives: The DEA/TFA Buffer System

To combat the basicity of the primary amine and the insolubility of the HCl salt, a dual-additive approach using Diethylamine (DEA) and Trifluoroacetic Acid (TFA) is employed.

  • DEA (0.1% - 0.2% v/v) : Acts as a sacrificial competing base. It binds to the residual silanols on the CSP, preventing the analyte from doing so[3]. Furthermore, DEA in the sample diluent "free-bases" the analyte in situ, neutralizing the HCl salt and ensuring solubility.

  • TFA (0.1% v/v) : While it seems counterintuitive to add an acid to a basic analyte, TFA forms a dynamic, soluble ion-pair with the free amine in the organic mobile phase. This ion-pairing improves mass transfer kinetics, drastically sharpening the peak profile without destroying the chiral recognition mechanism[1].

Mechanism Analyte Analyte: Primary Amine & Difluorophenyl HBond Hydrogen Bonding (Amine ↔ Carbamate) Analyte->HBond PiPi π-π Interactions (Difluorophenyl ↔ Phenyl) Analyte->PiPi CSP Chiral Stationary Phase: Derivatized Polysaccharide HBond->CSP PiPi->CSP Additives Mobile Phase Additives: DEA / TFA Additives->Analyte Forms dynamic ion-pair Additives->CSP Masks residual silanols

Mechanistic interaction pathway between the analyte, CSP, and mobile phase additives.

Experimental Protocols: A Self-Validating Workflow

Sample Preparation (Critical Step)

Expertise Insight: Never dissolve an HCl salt directly in a non-polar mobile phase without a neutralizing agent; it will precipitate at the column head.

  • Weigh exactly 2.0 mg of the racemic standard (Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl) into a 2.0 mL volumetric flask.

  • Add 1.0 mL of Ethanol containing 0.2% v/v DEA . Sonicate for 2 minutes.

    • Causality: The DEA immediately strips the HCl, forming DEA-HCl (soluble in EtOH) and liberating the free-base primary amine.

  • Dilute to volume with Hexane. Filter through a 0.22 μ m PTFE syringe filter.

Tier 1: CSP and Mobile Phase Screening

Evaluate the analyte across a matrix of polysaccharide columns using a standardized Normal Phase (NP) approach[4].

Screening Parameters:

  • Columns (5 μ m, 250 x 4.6 mm) : Chiralpak AD-H (Amylose), Chiralcel OD-H (Cellulose).

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25°C.

  • Detection : UV at 210 nm and 268 nm.

Workflow A 1. Sample Preparation (Free-basing the HCl Salt) B 2. CSP Screening (Amylose vs. Cellulose) A->B Ensures analyte solubility C 3. Mobile Phase Selection (NP vs. POM) B->C Identifies chiral recognition D 4. Additive Optimization (DEA + TFA Kinetics) C->D Establishes retention (k') E 5. Thermodynamic Tuning (Temperature & Flow) D->E Optimizes peak symmetry F 6. Self-Validating System (System Suitability) E->F Maximizes resolution (Rs)

Strategic workflow for chiral HPLC method development of primary amine salts.

Thermodynamic Optimization

Enantiomeric separation is an enthalpically driven process. If partial separation is observed (e.g., Rs = 1.2), lowering the column temperature (e.g., from 25°C to 15°C) reduces the kinetic energy of the system. This amplifies the subtle thermodynamic energy differences ( ΔΔG ) between the transient diastereomeric complexes formed with the CSP, generally increasing chiral selectivity ( α )[2].

Quantitative Data Presentation

Table 1: Initial Screening Matrix Results
ColumnMobile Phase (v/v)AdditivesRetention Factor (k1)Selectivity ( α )Resolution (Rs)Peak Shape
Chiralpak AD-HHexane / IPA (80:20)NoneN/AN/AN/ANo Elution (Adsorbed)
Chiralpak AD-HHexane / IPA (80:20)0.1% DEA4.21.151.1Tailing (Tf > 2.0)
Chiralpak AD-HHexane / IPA (80:20)0.1% DEA / 0.1% TFA3.81.422.4Sharp (Tf = 1.1)
Chiralcel OD-HHexane / EtOH (90:10)0.1% DEA / 0.1% TFA5.11.100.8Broad

Insight: The combination of DEA and TFA on the Amylose-based CSP provides baseline resolution and excellent peak symmetry, proving the necessity of the dual-additive ion-pairing system.

Table 2: Optimized Chromatographic Conditions
ParameterOptimized Setting
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 μ m)
Mobile Phase n-Hexane / Isopropanol (85:15 v/v)
Additives 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 0.8 mL/min
Column Temperature 20°C
Injection Volume 5 μ L
Detection Wavelength 268 nm (Optimized for difluorophenyl absorbance)
Expected Run Time 15 Minutes

System Suitability & Self-Validation

To ensure the protocol operates as a self-validating system, the following sequence MUST be executed prior to analyzing the (R)-enantiomer production batch:

  • Blank Injection (Diluent) : Confirms no ghost peaks or DEA/TFA baseline artifacts at the retention times of interest.

  • Racemic System Suitability Test (SST) : Inject the prepared racemate. The system is only valid if Resolution (Rs) 2.0 and Tailing Factor (Tf) 1.5 for both enantiomeric peaks.

  • Spike Recovery (Chiral Purity) : Spike a known quantity of the (S)-enantiomer (1% w/w) into the (R)-enantiomer sample. Recovery must be 90-110%, proving that the method can accurately quantify trace enantiomeric impurities without signal suppression from the major peak.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC, LCGC International,[Link]

  • Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans, Analytical Chemistry - ACS Publications,[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods, MDPI,[Link]

Sources

Application

Application Note: (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl in the Synthesis of Novel DPP-4 Inhibitors

Strategic Context & Application Scope (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is a highly specialized, chiral β -amino acid derivative used extensively as an Active Pharmaceutical Ingredient (API) building...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application Scope

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is a highly specialized, chiral β -amino acid derivative used extensively as an Active Pharmaceutical Ingredient (API) building block. While the 2,4,5-trifluorophenyl moiety is the hallmark of the blockbuster anti-diabetic drug sitagliptin, the 2,4-difluorophenyl analog is critical for synthesizing Defluoro Sitagliptin (officially recognized as Sitagliptin Impurity B)[1].

In drug development, this building block serves two primary functions:

  • Pharmacopeial Standard Generation: Synthesizing reference standards required for the quality control and impurity profiling of commercial sitagliptin batches[1].

  • Structure-Activity Relationship (SAR) Exploration: Developing novel gliptin-like dipeptidyl peptidase-4 (DPP-4) inhibitors by modifying the P1 fragment to map the hydrophobic S1 binding pocket of the enzyme[2].

Physicochemical Profile

To ensure reproducibility in stoichiometric calculations and storage, the quantitative data for this building block is summarized below:

PropertySpecification / Value
Chemical Name (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride
Molecular Formula C₁₁H₁₃F₂NO₂ • HCl
Molecular Weight 265.69 g/mol (Free base: 229.23 g/mol )
Stereochemistry (R)-enantiomer (Critical for DPP-4 S1 pocket alignment)
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, and Water; slightly soluble in DCM
Storage Conditions 2–8 °C, desiccated, protected from light and moisture

Mechanistic Insights & SAR Context

Why the 2,4-Difluorophenyl Motif?

The DPP-4 enzyme features a highly druggable active site consisting of S1, S2, and S2-extensive pockets[3]. The 2,4-difluorophenyl group is explicitly designed to occupy the hydrophobic S1 pocket. X-ray crystallography of cocrystallized gliptin analogs reveals that the 2-fluoro atom sits within hydrogen-bonding distance of the Asn710 residue, while the 4-fluoro atom forms critical hydrophobic interactions with Tyr662 and Tyr666[2].

Causality of the Ester-Hydrochloride Form

Supplying this building block as a methyl ester hydrochloride salt is a deliberate synthetic strategy. Free β -amino acids are notoriously prone to premature cyclization (forming β -lactams) or degradation during storage. The HCl salt protonates the primary amine, rendering it chemically inert, while the methyl ester allows for controlled, mild saponification immediately prior to amide coupling.

Synthetic Workflow

Pathway A (R)-Methyl 3-amino-4- (2,4-difluorophenyl)butanoate HCl B Boc-Protected Free Acid A->B 1. LiOH, THF/H2O 2. Boc2O C Boc-Defluoro Sitagliptin B->C Triazolopyrazine HCl EDC, HOBt, NMM D Defluoro Sitagliptin (API Analog / Impurity B) C->D 4M HCl/Dioxane

Synthetic workflow for converting the building block into Defluoro Sitagliptin.

Experimental Protocols: A Self-Validating System

The following methodologies detail the transformation of the building block into Defluoro Sitagliptin. Each step includes an In-Process Validation to ensure the protocol is self-correcting.

Phase 1: One-Pot Saponification and Boc-Protection

Objective: Hydrolyze the methyl ester and protect the primary amine to prevent self-condensation during downstream coupling.

  • Initialization: Suspend (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl (1.0 eq) in a 1:1 mixture of THF and deionized water (10 mL/g).

  • Hydrolysis: Cool the mixture to 0 °C. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq). The excess base neutralizes the HCl salt and drives the ester hydrolysis. Stir for 2 hours at room temperature.

  • Protection: Cool back to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • In-Process Validation: Perform TLC (Eluent: 10% MeOH in DCM). The starting material spot (ninhydrin positive) must completely disappear, replaced by a higher Rf spot (UV active, ninhydrin negative until heated).

  • Workup: Concentrate under reduced pressure to remove THF. Acidify the aqueous layer to pH ~3 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield Boc-(R)-3-amino-4-(2,4-difluorophenyl)butanoic acid .

Phase 2: Amide Coupling via EDC/HOBt

Objective: Couple the Boc-acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl. Mechanistic Rationale: EDC/HOBt is selected over harsher chlorinating agents (e.g., SOCl₂) to prevent the epimerization of the sensitive chiral β -carbon. N-methylmorpholine (NMM) is utilized as a mild base; it effectively frees the triazolopyrazine amine without creating a highly basic environment that could trigger racemization[4].

  • Activation: Dissolve the Boc-acid (1.0 eq) in anhydrous DMF (5 mL/g) under N₂ and cool to 0 °C. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 minutes to form the active ester intermediate.

  • Coupling: Add the triazolopyrazine HCl salt (1.0 eq) followed by NMM (1.2 eq)[4]. Stir for 1 hour at 0 °C, then allow warming to room temperature for 12 hours.

  • In-Process Validation: Analyze via LC-MS. Confirm the presence of the product mass (m/z[M+H]⁺ ~489.4) and the depletion of the activated ester.

  • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 10% aqueous citric acid (removes unreacted amines and NMM), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry and concentrate.

Phase 3: Deprotection to Defluoro Sitagliptin

Objective: Remove the Boc group to yield the final active compound.

  • Cleavage: Dissolve the Boc-protected intermediate in anhydrous DCM. Cool to 0 °C and add 4M HCl in Dioxane (10 eq). Stir for 2 hours at room temperature.

  • In-Process Validation: Monitor by HPLC. The protected intermediate peak must shift to a lower retention time, corresponding to a mass loss of 100 Da (loss of Boc).

  • Isolation: Concentrate the mixture to dryness. Triturate the resulting solid with diethyl ether to precipitate Defluoro Sitagliptin Hydrochloride (Sitagliptin Impurity B) as a high-purity crystalline solid.

Analytical Characterization Standards

To validate the integrity of the API building block and the final product, chiral purity is paramount.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

  • Rationale: The addition of 0.1% Diethylamine (DEA) suppresses peak tailing caused by the primary amine interacting with free silanols on the stationary phase, ensuring accurate integration of the (R) and (S) enantiomers.

References

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin Source: ACS Omega (American Chemical Society) URL:[Link]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Sitagliptin-impurities (Defluoro Sitagliptin / Sitagliptin Impurity B) Source: Pharmaffiliates URL:[Link]

Sources

Method

Application Note: Scale-Up Crystallization Protocol for (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate Hydrochloride

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Content Focus: Scale-up methodology, thermodynamic causality, and PAT-driven self-validation. Introduction & Scientific Context (R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Content Focus: Scale-up methodology, thermodynamic causality, and PAT-driven self-validation.

Introduction & Scientific Context

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride is a critical chiral β -amino acid ester building block, structurally analogous to the key intermediates used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Sitagliptin [1]. In pharmaceutical manufacturing, the isolation of this intermediate as a hydrochloride salt is not merely a recovery step; it is a vital purification mechanism designed to upgrade enantiomeric excess (ee%) and reject process impurities.

Transitioning this crystallization from the bench (gram-scale) to the pilot plant (kilogram-scale) introduces significant mass and heat transfer challenges. This application note details a robust, self-validating scale-up protocol utilizing a combined cooling and antisolvent crystallization strategy, optimized to reduce Process Mass Intensity (PMI) while ensuring a narrow Crystal Size Distribution (CSD) [2].

Causality Behind Experimental Choices

To ensure a highly reproducible process, every parameter in this protocol is grounded in thermodynamic and kinetic causality:

  • Salt Selection (Hydrochloride): Free base β -amino acid esters are prone to intramolecular cyclization (forming lactams) and thermal degradation. The hydrochloride salt stabilizes the primary amine, preventing side reactions, and forms a highly crystalline conglomerate that selectively rejects the undesired (S)-enantiomer into the mother liquor [1].

  • Solvent System (Isopropanol / MTBE): Isopropanol (IPA) is selected as the primary solvent because it provides a steep temperature-dependent solubility curve without inducing the solvolysis (ester exchange) commonly seen with methanol. Methyl tert-butyl ether (MTBE) is utilized as an antisolvent to depress terminal solubility at 5°C, driving the yield >95% without causing liquid-liquid phase separation (oiling out) [3].

  • Cubic Cooling Profile: Linear cooling generates supersaturation too rapidly at higher temperatures where the solubility curve is steepest, leading to uncontrolled primary nucleation (fines). A cubic cooling profile cools slowly initially, allowing the added seeds to consume supersaturation via controlled growth, and accelerates only as the temperature drops and the solubility curve flattens [2].

Self-Validating Protocol Design via PAT

A robust scale-up protocol must be a self-validating system. This methodology integrates Process Analytical Technology (PAT) to create an automated feedback loop.

In-situ ATR-FTIR (ReactIR) continuously measures the real-time solute concentration, while a Focused Beam Reflectance Measurement (FBRM) probe monitors the chord length distribution (particle size and count). The Distributed Control System (DCS) continuously calculates the real-time supersaturation ( σ ). If σ approaches the Metastable Zone Width (MSZW) limit—indicating that crystal growth is failing to keep up with the cooling rate—the DCS automatically pauses the cooling ramp. This self-correcting mechanism prevents catastrophic secondary nucleation, validating the thermodynamic state of the batch in real-time.

PAT_Loop Reactor Crystallization Reactor (Supersaturated State) ReactIR ReactIR (ATR-FTIR) Monitors Solute Conc. Reactor->ReactIR Solution Data FBRM FBRM Probe Monitors Chord Length Reactor->FBRM Particle Data Control DCS Control System Calculates Supersaturation ReactIR->Control FBRM->Control Jacket TCU (Temp Control Unit) Adjusts Cooling Rate Control->Jacket Temp Setpoint Jacket->Reactor Heat Transfer

Figure 1: Self-validating PAT feedback loop controlling supersaturation during crystallization.

Quantitative Process Data

The following tables summarize the empirical thermodynamic data required to execute the continuous or batch scale-up process [4].

Table 1: Solubility and MSZW of the HCl salt in Isopropanol

Temperature (°C) Equilibrium Solubility (mg/mL) MSZW Nucleation Limit (mg/mL)
65 145.2 160.5
50 88.4 105.2
35 45.1 60.3
20 21.8 32.4

| 5 | 8.5 | 14.1 |

Table 2: Programmed Cubic Cooling Profile Parameters

Time (min) Target Temp (°C) Instantaneous Cooling Rate (°C/min) Agitation (RPM)
0 50.0 0.00 150
60 49.8 -0.01 150
120 48.3 -0.05 150
180 44.4 -0.11 180
240 36.6 -0.18 180
300 23.8 -0.28 200

| 360 | 5.0 | -0.40 | 200 |

Experimental Protocol: 1-kg Scale-Up Workflow

Phase 1: Dissolution and Polish Filtration
  • Charge: Transfer 1.00 kg of crude (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride into a 10 L jacketed glass-lined reactor.

  • Solvent Addition: Add 6.89 L (8 volumes) of anhydrous Isopropanol (IPA).

  • Heating: Ramp the reactor temperature to 65°C under moderate agitation (150 RPM) until complete dissolution is confirmed via ReactIR (plateau of the ester carbonyl stretch at ~1735 cm⁻¹).

  • Polish Filtration: Transfer the hot solution through a pre-heated 1 µm inline filter into a secondary, pre-heated 10 L crystallizer to remove insoluble foreign particulates that could trigger heterogeneous primary nucleation.

Phase 2: Seeding and Aging
  • Cooling to Seeding Point: Cool the solution linearly from 65°C to 50°C over 30 minutes. At 50°C, the solution is supersaturated but safely within the MSZW (see Table 1).

  • Seed Preparation: Slurry 5.0 g (0.5 wt%) of highly pure, micronized seed crystals (D90 < 20 µm) in 20 mL of IPA.

  • Inoculation: Inject the seed slurry into the reactor.

  • Aging: Hold the temperature at 50°C for 60 minutes. Causality Note: This aging period allows the seed bed to stabilize, healing microscopic crystal defects and establishing a uniform surface area for subsequent growth. FBRM should confirm a stable chord length count.

Phase 3: Cubic Cooling and Antisolvent Addition
  • Cubic Cooling: Initiate the cubic cooling program from 50°C to 5°C over 360 minutes (refer to Table 2 for the exact trajectory). Increase agitation to 200 RPM at the 180-minute mark to maintain suspension as slurry density increases.

  • Antisolvent Dosing: Once the batch reaches 5°C, initiate the addition of 4.0 L (4 volumes) of MTBE. Dose linearly over 120 minutes using a subsurface dip tube to prevent localized high-supersaturation zones at the solvent interface.

  • Final Aging: Hold the slurry at 5°C for 60 minutes to allow the system to reach terminal thermodynamic equilibrium.

Phase 4: Isolation
  • Filtration: Discharge the slurry to an agitated nutsche filter dryer (ANFD).

  • Washing: Wash the wet cake with 2.0 L of a pre-chilled (5°C) 1:1 mixture of IPA/MTBE to displace the mother liquor without dissolving the product.

  • Drying: Apply vacuum (≤ 50 mbar) and heat the jacket to 40°C. Dry until the Loss on Drying (LOD) is < 0.5%.

Workflow A 1. Dissolution (IPA, 65°C) B 2. Polish Filtration (Remove Impurities) A->B C 3. Controlled Cooling (To 50°C) B->C D 4. Seeding & Aging (0.5 wt% seeds, 1h) C->D E 5. Cubic Cooling (To 5°C over 6h) D->E F 6. Antisolvent Addition (MTBE dosed over 2h) E->F G 7. Filtration & Drying (Vacuum, 40°C) F->G

Figure 2: Scale-up crystallization workflow for the beta-amino acid ester hydrochloride.

References

  • Hansen, K. B., et al. "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, ACS Publications.
  • "Crystallization Optimization for Lower PMI: Strategies for Sustainable Pharmaceutical Manufacturing." Green Chemistry Hub.
  • "Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors." ACS Publications.
  • "A Novel Process For The Preparation Of Sitagliptin." Quick Company / Patent WO 2009/085990.
Application

Application Note: Catalytic Asymmetric Hydrogenation of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate Precursors

Strategic Context & Mechanistic Rationale The synthesis of chiral β -amino acids is a cornerstone of modern pharmaceutical development, most notably in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors[1]. Hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Rationale

The synthesis of chiral β -amino acids is a cornerstone of modern pharmaceutical development, most notably in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors[1]. Historically, the asymmetric hydrogenation of these precursors required N-protected enamides to effectively direct the metal catalyst and achieve high enantioselectivity.

However, introducing and subsequently cleaving a protecting group adds synthetic steps, reduces atom economy, and generates excess waste. The paradigm shifted when process chemists discovered that unprotected enamines could be directly hydrogenated with exceptional enantiomeric excess (e.e.) using specialized Rhodium-bisphosphine complexes [1]. This breakthrough methodology, recognized by the [2], serves as the foundational architecture for the protocol described herein for synthesizing (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate.

Pathway Causality: The Rh-JOSIPHOS System

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely executing the steps. The success of this transformation relies on a highly orchestrated catalytic system:

  • Substrate Geometry (The Causal Link to e.e.): The condensation of the β -keto ester with ammonium acetate yields exclusively the (Z)-enamine. This is not coincidental; intramolecular hydrogen bonding between the ester carbonyl and the free amine locks the molecule into the (Z)-configuration. This geometric purity is mandatory, as E/Z mixtures lead to competing facial coordination at the metal center, catastrophically lowering the final e.e.

  • Catalyst Architecture: Standard chiral ligands (e.g., BINAP) fail to reduce unprotected enamines effectively. The use of [Rh(cod)Cl]2 paired with a ferrocenyl-based ligand like t Bu-JOSIPHOS is required[3]. The bulky tert-butyl groups and the rigid ferrocene backbone create a deep, electron-rich chiral pocket that forces the substrate to bind in a single orientation[4].

  • Solvent and Pressure Dynamics: Methanol is chosen over aprotic solvents (like THF) because it acts as a protic shuttle, facilitating the rate-limiting proton transfer steps during the catalytic cycle. A high hydrogen pressure (250 psi) is employed to maximize the rate of oxidative addition, ensuring the desired enantioselective pathway outcompetes any non-selective background degradation[3],[5].

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantioselectivity, demonstrating why the finalized protocol parameters were chosen.

Catalyst SystemSolventPressure (psi)Temp (°C)Conversion (%)e.e. (%)Causality / Observation
Ru(OAc)₂((R)-BINAP)MeOH10050< 10N/AUnprotected amine poisons Ru-catalyst.
[Rh(cod)Cl]₂ / dppfMeOH250504512Achiral ligand; poor conversion and no selectivity.
[Rh(cod)Cl]₂ / t Bu-JOSIPHOSTHF250508592Lack of protic solvent slows proton transfer.
[Rh(cod)Cl]₂ / t Bu-JOSIPHOSMeOH90509895Lower pressure allows reversible substrate dissociation.
[Rh(cod)Cl]₂ / t Bu-JOSIPHOS MeOH 250 50 > 99 99.2 Optimal protic environment and high H₂ turnover.

Self-Validating Experimental Protocols

Phase 1: Synthesis of the (Z)-Enamine Precursor

Objective: Convert Methyl 3-oxo-4-(2,4-difluorophenyl)butanoate to Methyl (Z)-3-amino-4-(2,4-difluorophenyl)but-2-enoate.

  • Charge: To a 1 L jacketed reactor, add Methyl 3-oxo-4-(2,4-difluorophenyl)butanoate (100 g, 0.438 mol) and Methanol (400 mL).

  • Reagent Addition: Add Ammonium Acetate (NH₄OAc) (33.8 g, 0.438 mol, 1.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 45 °C and stir for 6 hours.

  • Self-Validation / In-Process Control (IPC): Pull a 0.5 mL aliquot, dilute with MeCN, and analyze via HPLC. The reaction is self-validating when the starting β -keto ester is <0.5% area. The excess NH₄OAc drives the equilibrium, and the product's intramolecular H-bond prevents reversion.

  • Isolation: Cool to 0 °C to precipitate the enamine. Filter, wash with cold MeOH (50 mL), and dry under vacuum to yield the (Z)-enamine as a white crystalline solid (>99 wt% purity).

Phase 2: High-Pressure Asymmetric Hydrogenation

Objective: Enantioselective reduction to (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate.

  • Catalyst Preparation (Glovebox): In an inert atmosphere, dissolve [Rh(cod)Cl]2 (0.15 mol%) and (R,S)- t Bu-JOSIPHOS (0.33 mol%) in degassed Methanol (50 mL). Stir for 30 minutes to pre-form the active catalyst.

  • Reactor Setup: Charge a 1 L high-pressure Hastelloy reactor with the (Z)-enamine (80 g) and degassed Methanol (350 mL).

  • Inerting: Seal the reactor and purge with Nitrogen (3 cycles of pressurizing to 50 psi and venting) to ensure zero oxygen presence, which would irreversibly oxidize the phosphine ligand.

  • Catalyst Injection: Transfer the catalyst solution into the reactor under positive N₂ pressure.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 250 psi. Heat the internal temperature to 50 °C. Maintain pressure and temperature for 12–18 hours.

  • Self-Validation / IPC: Monitor H₂ uptake via a mass flow controller. The reaction is complete when H₂ consumption ceases. Confirm via HPLC (enamine <0.1%).

Phase 3: Catalyst Scavenging and Product Isolation

Objective: Remove heavy metal impurities to pharmaceutical standards (<10 ppm).

  • Scavenging: Depressurize the reactor safely. Add Ecosorb C-941 (8.0 g, 10 wt% relative to substrate) directly to the crude hydrogenation stream[4].

  • Incubation: Stir at 25 °C for 4 hours. Causality: The activated carbon-impregnated polymer selectively chelates the Rh-complex without adsorbing the polar amino ester.

  • Filtration: Filter the mixture through a pad of Celite. Wash the cake with Methanol (100 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford the enantiopure (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate as a viscous oil or crystalline solid, ready for downstream processing.

Visualizations

Workflow A β-Keto Ester Precursor B Enamine Formation (NH4OAc, MeOH) A->B C Unprotected Enamine (Z-isomer) B->C D Asymmetric Hydrogenation [Rh(cod)Cl]2 / tBu-Josiphos H2 (250 psi) C->D E (R)-β-Amino Ester (>99% ee) D->E F Catalyst Scavenging (Ecosorb C-941) E->F

Synthetic workflow from β-keto ester to the enantiopure (R)-β-amino ester.

CatalyticCycle Rh_prec [Rh(cod)Cl]2 + tBu-Josiphos Active [Rh(tBu-Josiphos)]+ Active Species Rh_prec->Active Activation (H2, MeOH) Substrate_Coord Enamine Coordination Active->Substrate_Coord + Enamine Ox_Add H2 Oxidative Addition Substrate_Coord->Ox_Add + H2 Mig_Ins Migratory Insertion Ox_Add->Mig_Ins Red_Elim Reductive Elimination Mig_Ins->Red_Elim Red_Elim->Active Regeneration Product (R)-Product Release Red_Elim->Product

Rhodium-catalyzed asymmetric hydrogenation cycle for unprotected enamines.

References

  • Hansen, K. B., et al. Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 2009, 131, 8798-8804. URL:[Link]

  • Clausen, A. M., et al. Unlocking the Potential of Asymmetric Hydrogenation at Merck. Organic Process Research & Development, 2007, 11 (3), 534–545. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving co-eluting impurities in (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals working with (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals working with (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl , a critical chiral β -amino acid intermediate used in the synthesis of DPP-4 inhibitors (gliptins).

Due to its specific chemical properties—a basic primary amine (pKa ~9.5), a hydrolyzable methyl ester, and an electron-deficient 2,4-difluorophenyl ring—this molecule presents unique chromatographic challenges, including severe peak tailing, enantiomeric resolution, and the co-elution of positional fluoro-isomers.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the main peak exhibit severe tailing, causing it to co-elute with early-eluting degradants?

A1: Peak tailing for this molecule is primarily driven by secondary ion-exchange interactions. The primary amine of the butanoate intermediate is highly basic. When operating at a mid-pH range (pH 4.0–8.0), residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻). The electrostatic attraction between the protonated amine (-NH₃⁺) and the ionized silanols distorts the Gaussian peak shape, creating a "tail" that swallows closely eluting impurities [1].

  • The Solution: You must suppress silanol ionization. Lower the mobile phase pH to 2.0–2.5 using strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Perchloric acid. At this pH, silanols are fully protonated and neutral, eliminating the electrostatic interaction [2]. Additionally, utilize an ultra-pure Type-B silica column with high-density endcapping.

Q2: We observe a co-eluting impurity that increases in area over time in the autosampler. What is it, and how do we resolve it?

A2: This is the free acid degradant: (R)-3-amino-4-(2,4-difluorophenyl)butanoic acid. The methyl ester is highly susceptible to hydrolysis, particularly if your sample diluent contains water and is not properly buffered to an acidic pH.

  • The Solution: The free acid is more polar than the ester and elutes earlier in Reversed-Phase (RP) HPLC. To prevent co-elution, start your gradient at a very low organic composition (e.g., 2% to 5% Acetonitrile) to maximize the hydrophobic retention difference. To prevent the degradation from occurring in situ, ensure your sample diluent matches the initial mobile phase conditions (acidic) and maintain the autosampler temperature at 4 °C.

Q3: How can we resolve positional fluoro-isomers (e.g., 3,4-difluorophenyl or 2,4,5-trifluorophenyl analogs) that co-elute with the main product?

A3: These impurities originate from unpurified starting materials (e.g., substituted phenylacetic acids) used during the upstream synthesis [3]. Standard C18 columns often fail to separate these because the overall hydrophobicity of the isomers is nearly identical.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative retention mechanisms beyond hydrophobic dispersion, including π

π interactions, dipole-dipole interactions, and highly specific fluorine-fluorine interactions. These mechanisms are extremely sensitive to the spatial arrangement of the fluorine atoms on the aromatic ring, providing baseline resolution of positional isomers.
Q4: What is the most reliable method for determining the enantiomeric purity (resolving the (S)-enantiomer)?

A4: The separation of primary β -amino acid enantiomers is best achieved using a chiral stationary phase (CSP) based on crown ethers, such as the CROWNPAK CR-I(+) [4].

  • The Solution: The chiral recognition mechanism relies on the formation of a transient inclusion complex between the protonated primary amine (-NH₃⁺) of the analyte and the chiral cavity of the crown ether. This requires a highly acidic mobile phase (pH 1.0–2.0) to ensure the amine is fully protonated. The spatial constraints of the 2,4-difluorophenyl group dictate the stability of the diastereomeric complexes, allowing the (R)- and (S)-enantiomers to be cleanly resolved [5].

Part 2: Data Presentation & Column Selection

Table 1: Common Impurities and Chromatographic Behavior

Impurity TypeChemical IdentityOriginRecommended Separation StrategyEnantiomer(S)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoateChiral synthesis leak / RacemizationChiral Crown Ether CSP (e.g., CR-I(+)), Isocratic acidic mobile phase.Degradant(R)-3-amino-4-(2,4-difluorophenyl)butanoic acidEster hydrolysis (moisture/pH extremes)RP-HPLC (C18 or PFP), Gradient starting at ≤ 5% organic.Regioisomer3,4-difluorophenyl or 2,4,5-trifluorophenyl analogsUpstream starting material impuritiesRP-HPLC with PFP column to leverage π π and F-F interactions. Table 2: Recommended Column Chemistries

Column ChemistryPrimary Use CaseMechanism of ActionUltra-pure C18 (Endcapped)Routine assay, Free acid resolutionHydrophobic dispersion; endcapping prevents amine-silanol tailing.Pentafluorophenyl (PFP)Positional fluoro-isomers π π electron interactions, dipole-dipole, and steric selectivity.CROWNPAK CR-I(+)Enantiomeric purity ((S)-isomer)Host-guest inclusion complexation of the primary amine.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Achiral Purity & Fluoro-Isomer Resolution (PFP Method)

This self-validating protocol ensures baseline resolution of the main ester from both its hydrolysis degradant and positional fluoro-isomers.

  • System Setup: Equip the HPLC with a Phenomenex Kinetex PFP column (150 x 4.6 mm, 2.6 µm). Set column oven to 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B (Holds the highly polar free acid degradant).

    • 2–15 min: Linear ramp to 50% B (Elutes the main peak and fluoro-isomers).

    • 15–18 min: Ramp to 95% B (Column wash).

  • Flow & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

  • System Suitability Test (SST): Inject a spiked resolution mixture containing the 2,4-difluoro product and a 3,4-difluoro standard. Pass criteria: Resolution (Rs) between isomers must be 1.5. USP Tailing factor for the main peak must be 1.2.

Protocol B: Chiral Enantiomeric Purity Method

This protocol utilizes host-guest complexation to resolve the (R) and (S) enantiomers.

  • System Setup: Equip the HPLC with a Daicel CROWNPAK CR-I(+) column (150 x 3.0 mm, 5 µm).

  • Temperature Control (Critical): Set column oven strictly to 25 °C. Crown ether complexation is highly exothermic and temperature-dependent; fluctuations will cause retention time drift.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 50 mM Perchloric Acid (HClO₄) in Water (pH 1.5) and Acetonitrile in an 80:20 (v/v) ratio.

  • Flow & Detection: Set flow rate to 0.4 mL/min. Monitor UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1.0 mg/mL. Do not use basic diluents, as the amine must be protonated prior to injection.

Part 4: Mandatory Visualizations

Troubleshooting Logic Tree for Co-elution

G Start Co-eluting Impurity Detected CheckPeak Is the main peak tailing severely? Start->CheckPeak TailingYes Yes: Silanol Interaction. Lower pH to 2.0 & use endcapped C18. CheckPeak->TailingYes  Asymmetry > 1.5 TailingNo No: True Co-elution. Identify Impurity Type. CheckPeak->TailingNo  Asymmetry < 1.2 TypeIsomer Positional Fluoro-Isomer (e.g., 3,4-difluoro) TailingNo->TypeIsomer TypeHydro Hydrolysis Degradant (Free Acid) TailingNo->TypeHydro TypeChiral Enantiomer ((S)-Isomer) TailingNo->TypeChiral SolIsomer Switch to PFP Column for π-π / F-F interactions TypeIsomer->SolIsomer SolHydro Start gradient at 5% Org. Keep samples refrigerated. TypeHydro->SolHydro SolChiral Use Crown Ether CSP (e.g., CROWNPAK CR-I+) TypeChiral->SolChiral

Figure 1: Decision matrix for resolving co-eluting impurities in β-amino acid chromatography.

Degradation Pathway of the Intermediate

Pathway Ester (R)-Methyl 3-amino-4- (2,4-difluorophenyl)butanoate (Main API Intermediate) Acid (R)-3-amino-4- (2,4-difluorophenyl)butanoic acid (Free Acid Degradant) Ester->Acid H2O, pH > 7 (Ester Hydrolysis) Lactam Intramolecular Cyclization (β-Lactam Impurity) Acid->Lactam Heat / Base (-H2O)

Figure 2: Chemical degradation pathway leading to early-eluting and late-eluting impurities.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • Process for the preparation of sitagliptin and intermediate compounds. World Intellectual Property Organization (WO2014023930A1).
  • CROWNPAK CR-I(+) for Amino Acid Separation. Daicel Chiral Technologies. Available at:[Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed / National Institutes of Health (NIH). Available at:[Link]

Optimization

minimizing degradation of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride under basic conditions

Welcome to the Technical Support Center for handling (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride , a critical chiral intermediate often utilized in the synthesis of DPP-4 inhibitors and other complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride , a critical chiral intermediate often utilized in the synthesis of DPP-4 inhibitors and other complex therapeutics.

Because this molecule is a β-amino ester, it is inherently unstable under basic conditions. The transition from the stable hydrochloride salt to the reactive free base exposes the molecule to several rapid degradation pathways. This guide provides drug development professionals with the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to minimize degradation.

Mechanistic Overview: The Causality of Degradation

When exposed to basic conditions, the free base of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate is susceptible to three primary degradation pathways:

  • Base-Catalyzed Ester Hydrolysis: Hydroxide ions or ambient water act as nucleophiles, attacking the electrophilic carbonyl carbon of the methyl ester. This cleaves the ester bond, yielding the corresponding carboxylic acid and methanol[1].

  • Retro-Aza-Michael Elimination (Racemization): The α-protons adjacent to the ester are slightly acidic. Strong bases can deprotonate this position, forming an enolate that expels the β-amino group as a leaving group. This forms an α,β-unsaturated ester. Because this elimination is reversible, the subsequent re-addition of the primary amine is non-stereoselective, leading to rapid racemization at the C3 chiral center[2].

  • Intermolecular Amidation (Oligomerization): The free base possesses both a nucleophilic primary amine and an electrophilic methyl ester. At high concentrations, the amine of one molecule will attack the ester of another, forming dimers or oligomers and releasing methanol.

Troubleshooting Workflow

Use the diagnostic workflow below to map analytical symptoms (observed via LC-MS or Chiral HPLC) to their chemical causes and corresponding solutions.

TroubleshootingWorkflow Start Detect Degradation (LC-MS / Chiral HPLC) CheckMass Analyze Mass Spec (MS) Start->CheckMass MassPlus18 [M+H] - 14 Da (Loss of CH2) CheckMass->MassPlus18 Hydrolysis MassDimer [2M+H] - 32 Da (Dimerization) CheckMass->MassDimer Oligomerization MassSame Same Mass, New Peak (Racemization) CheckMass->MassSame Epimerization Hydrolysis Ester Hydrolysis Cause: Strong Base / H2O MassPlus18->Hydrolysis Amidation Intermolecular Amidation Cause: High Conc. Free Base MassDimer->Amidation RetroMichael Retro-Aza-Michael Cause: Excess Base / Heat MassSame->RetroMichael Sol1 Use Biphasic Free-Basing (NaHCO3 / DCM) Hydrolysis->Sol1 Sol2 Dilute Reaction Keep < 0.1 M Amidation->Sol2 RetroMichael->Sol1 Sol3 Use Non-Nucleophilic Base (e.g., DIPEA at 0°C) RetroMichael->Sol3

Diagnostic workflow for identifying and resolving β-amino ester degradation pathways.

Frequently Asked Questions (FAQs)

Q: Why do I see a mass drop of 14 Da in my LC-MS after free-basing? A: This indicates base-catalyzed ester hydrolysis. The methyl ester group (-OCH₃, 31 Da) has been replaced by a hydroxyl group (-OH, 17 Da), resulting in a net loss of 14 Da. This occurs when the aqueous base used for neutralization is too strong (e.g., NaOH) or the contact time with the aqueous phase is too long[1].

Q: My chiral HPLC shows a drop in enantiomeric excess (ee%). How is the chiral center degrading if it's not adjacent to the ester? A: You are observing a retro-aza-Michael reaction. While the chiral center is at the β-position, the base deprotonates the α-position to form an enolate. This intermediate expels the β-amino group, destroying the chiral center to form a planar α,β-unsaturated ester. When the amine re-adds, it does so from both faces, causing racemization[2].

Q: I observe higher molecular weight impurities. What are they? A: These are dimers and oligomers ([2M+H] - 32 Da). Once the hydrochloride salt is neutralized, the resulting free base has both a reactive nucleophile (the amine) and an electrophile (the ester). If the concentration of the free base is too high, intermolecular amidation occurs rapidly.

Q: Can I use Triethylamine (TEA) or Sodium Hydroxide (NaOH) for free-basing? A: No. NaOH is a strong nucleophile that will immediately trigger ester hydrolysis. TEA, while less nucleophilic, has a relatively high pKa (~10.7) and can promote retro-aza-Michael racemization. You must use a weak, inorganic base like NaHCO₃ for biphasic extractions, or a sterically hindered base like DIPEA for homogeneous coupling reactions[3].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm that causality-driven parameters (temperature, dilution, and base selection) have successfully prevented degradation.

Protocol A: Biphasic Free-Basing (Minimizing Hydrolysis & Racemization)

Causality: By using a biphasic system, the water-soluble hydrochloride salt is neutralized at the aqueous interface, and the highly reactive free base is immediately partitioned into the organic layer. This isolates the free base from the aqueous hydroxide ions, shutting down both hydrolysis and retro-Michael pathways.

  • Preparation: Suspend 1.0 eq of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride in Dichloromethane (DCM) at a concentration of 0.1 M.

  • Cooling: Chill the suspension to 0–5 °C using an ice bath. Reason: Low temperatures exponentially decrease the kinetic rate of ester hydrolysis.

  • Neutralization: Add an equal volume of cold, freshly prepared 5% aqueous NaHCO₃.

  • Extraction: Stir vigorously for exactly 10 minutes to maximize the interfacial surface area, then immediately transfer to a separatory funnel and separate the layers.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 25 °C).

  • Self-Validation Check: Take a 10 µL aliquot of the organic layer prior to concentration. Dilute in mobile phase and inject into LC-MS and Chiral HPLC.

    • Pass Criteria: LC-MS shows < 1% of the [M-14] peak (hydrolysis). Chiral HPLC confirms > 99% ee (no racemization).

Protocol B: Amide Coupling (Minimizing Dimerization)

Causality: If the free base must be generated in situ for an amide coupling, dimerization is prevented by keeping the concentration low and using a sterically hindered, non-nucleophilic base[3].

  • Dilution: Dissolve the carboxylic acid partner and coupling reagent (e.g., HATU) in anhydrous DMF.

  • Addition: Add the (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride salt. Ensure the total concentration is strictly < 0.1 M . Reason: High dilution thermodynamically disfavors intermolecular dimerization.

  • Base Addition: Dropwise, add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) at 0 °C. Reason: DIPEA is sterically hindered; it acts as a proton scavenger to drive the coupling but cannot act as a nucleophile.

  • Self-Validation Check: Monitor the reaction via LC-MS after 30 minutes.

    • Pass Criteria: The absence of a [2M-32] mass peak confirms that dimerization was successfully suppressed.

Quantitative Data Presentation

The following table summarizes the causal relationship between base selection and the resulting degradation pathways during the handling of β-amino esters.

Base SelectionpKaEster Hydrolysis ([M-14])Racemization (ee% loss)Dimerization ([2M-32])Recommendation
NaOH (aq) 13.8High (> 40%)High (> 20%)Low❌ Do not use
Triethylamine (TEA) 10.7LowModerate (~5-10%)Moderate❌ Avoid if possible
DIPEA 10.5LowLow (< 1%)Low (< 1%)✅ Best for in situ coupling
NaHCO₃ (Biphasic) 6.4< 1% < 1% < 1% ✅ Best for free-base isolation

References

  • Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters, ACS Publications (2023). Verified URL:[Link]

  • Organocatalytic aza-Michael/retro-aza-Michael reaction: pronounced chirality amplification in aza-Michael reaction and racemization via retro-aza-Michael reaction. PubMed / Science.gov (2011). Verified URL: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications (2022). Verified URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Residual Solvents in (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl Powder

Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize residual solvents in (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl powder. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your process development.

Introduction: The Criticality of Solvent Removal

Residual solvents are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs) that are not completely removed by practical manufacturing techniques.[1][2] Their presence is not therapeutically beneficial and is strictly regulated due to potential toxicity.[1][2][3] For an API like (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl, an intermediate in the synthesis of more complex molecules, controlling these impurities is paramount for ensuring the safety, efficacy, and stability of the final drug product.[4][5]

The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for classifying solvents based on their toxicity and establishing permissible daily exposure (PDE) limits.[1][2][6] Adherence to these guidelines is a mandatory aspect of Good Manufacturing Practices (GMP). This guide will help you navigate the challenges of meeting these stringent requirements.

Frequently Asked Questions (FAQs)

Q1: What are the different classes of residual solvents, and why is this classification important?

A1: The ICH Q3C guidelines categorize residual solvents into three classes based on their risk to human health.[6] Understanding this classification is crucial because it dictates the acceptable limits and the urgency of removal.

  • Class 1 Solvents: These are solvents to be avoided. They are known or strongly suspected human carcinogens and environmental hazards.[6] Their use should be restricted unless strongly justified in a risk-benefit assessment.[1][2] Examples include Benzene and Carbon Tetrachloride.

  • Class 2 Solvents: These solvents should be limited in pharmaceutical products due to their inherent toxicity (e.g., non-genotoxic carcinogens, neurotoxicity, or teratogenicity).[6][7] The guidelines provide specific concentration limits for these solvents. Common examples include Toluene, Methanol, Dichloromethane, and Acetonitrile.

  • Class 3 Solvents: These have low toxic potential and are considered less of a risk to human health.[6][7] They have high permitted daily exposure (PDE) of 50 mg per day or more.[7] Examples include Acetone, Ethanol, Isopropyl Alcohol (IPA), and Ethyl Acetate.

The goal is to remove all residual solvents to the extent possible, regardless of their class, to meet product specifications and quality standards.[1][2]

Q2: I've performed a standard drying cycle, but my Gas Chromatography (GC) results still show high levels of residual solvents. What's going wrong?

A2: This is a common challenge. Standard drying may be insufficient due to several factors:

  • Formation of a Hard Outer Shell: Especially with vacuum drying, if the initial vacuum is too high or the temperature is ramped too quickly, the surface of the powder can dry rapidly, forming a hard, impermeable crust.[8] This crust traps solvent molecules within the particles, preventing their removal.

  • Solvent Entrapment in the Crystal Lattice: During crystallization, solvent molecules can become physically trapped within the crystal structure (occlusion). Simple surface drying will not remove these entrapped solvents.

  • API Properties: As a hydrochloride salt, your compound is highly polar and may have a strong affinity for certain polar solvents, making them more difficult to remove. The physical properties of the API powder, such as particle size and morphology, also play a significant role.[9]

Troubleshooting Steps:

  • Modify Drying Parameters: Instead of a single-step high-vacuum, high-heat process, try a multi-stage approach. Start with a lower vacuum and moderate temperature to allow for the gentle removal of surface solvent before applying more aggressive conditions.[8]

  • Break the Crust: If crusting is suspected, carefully breaking up the powder mass (milling or agitation, if the equipment allows) midway through the drying process can expose new surfaces and facilitate solvent escape.

  • Consider Advanced Techniques: If modifying the drying process is ineffective, more advanced methods like recrystallization or solvent washing may be necessary.

Q3: How can vacuum drying be optimized for a heat-sensitive API like mine?

A3: Vacuum drying is the preferred method for heat-sensitive compounds because it lowers the boiling point of solvents, allowing for efficient evaporation at reduced temperatures.[10][11][12][13] This minimizes the risk of thermal degradation while ensuring solvent removal.[11]

Optimization Workflow:

Caption: Optimized Vacuum Drying Workflow.

Key Causality:

  • Lower Pressure, Lower Boiling Point: The core principle is that reducing ambient pressure facilitates evaporation at lower temperatures, preserving the chemical integrity of the API.[10]

  • Staged Approach: A gradual increase in temperature and vacuum prevents the rapid formation of a hard outer shell on the powder, which can trap solvents.[8]

  • Uniformity: Vacuum drying promotes even moisture and solvent removal throughout the batch, leading to a more consistent final product.[10][11]

Q4: When should I consider recrystallization, and how do I choose the right solvent system?

A4: Recrystallization is a powerful purification technique used to remove not only residual solvents but also other process impurities.[14][15][16] It should be considered when simple drying is insufficient or when higher purity is required. The process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound forms pure crystals, leaving impurities (including trapped solvents) in the mother liquor.[14][16]

Choosing a Recrystallization Solvent System:

The ideal solvent system is one where your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Solvent Selection CriteriaRationale
High Solubility at High Temp Allows for complete dissolution of the API to start with a homogeneous solution.[14]
Low Solubility at Low Temp Maximizes the yield of pure crystals upon cooling.
Impurities Remain Soluble Ensures that impurities, including the problematic residual solvent, stay in the solution (mother liquor) and are not incorporated into the new crystals.[16]
Does Not React with API The solvent must be chemically inert with respect to your compound.
Volatility The new solvent should be easily removable in a final drying step (ideally a Class 3 solvent).
Safety and Environmental Profile Less toxic and environmentally friendly solvents are always preferred.

Anti-Solvent Crystallization: If finding a single suitable solvent is difficult, an anti-solvent system can be used.[15][17] This involves dissolving the API in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the API is insoluble. This induces supersaturation and causes the API to crystallize.[17]

Troubleshooting Guide: Advanced Scenarios

ProblemProbable Cause(s)Suggested Protocol / Solution
High levels of a high-boiling point solvent (e.g., Toluene, DMF). Vacuum drying is inefficient for solvents with low vapor pressure. The required temperature for removal may be too high for the API.1. Solvent Wash/Slurry: Suspend the powder in a low-boiling point, Class 3 solvent (like Heptane or Ethyl Acetate) in which the API is insoluble. The high-boiling solvent will partition into the new solvent. Filter and dry. 2. Recrystallization: Choose a system that does not use the high-boiling solvent.
Residual solvent levels are inconsistent between batches. Variations in the final isolation step (e.g., filtration, washing) or drying process parameters.[18]1. Standardize Procedures: Ensure filtration and initial cake washing procedures are highly consistent. 2. Process Automation: Use automated and precisely controlled vacuum drying cycles to ensure batch-to-batch reproducibility.[12]
Amorphous material is forming after drying, leading to poor handling and stability. The drying process is too aggressive, or the chosen solvent system is disrupting the crystal structure.1. Gentler Drying: Use lower temperatures and a slower vacuum ramp. 2. Annealing: Hold the material at a moderate temperature under a slight vacuum for an extended period to allow the crystal lattice to relax and form a more stable state.

Protocols & Methodologies

Protocol 1: Optimized Vacuum Oven Drying
  • Loading: Spread the (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl powder evenly on trays to a depth of no more than 1-2 cm to maximize surface area.

  • Initial Phase (Surface Solvent Removal):

    • Set the oven temperature to a moderate level (e.g., 30°C).

    • Slowly apply vacuum until the pressure stabilizes around 100-150 mmHg.

    • Hold these conditions for 2-4 hours. A nitrogen bleed can be used to help sweep solvent vapors away.

  • Main Drying Phase (Trapped Solvent Removal):

    • Gradually increase the temperature to the maximum safe level for the API (e.g., 45-50°C).

    • Simultaneously, increase the vacuum to its maximum level (<1 mmHg).

  • Holding and Completion:

    • Hold under these conditions until in-process control (IPC) tests confirm solvent levels are below the required ICH limit. This can take anywhere from 12 to 48 hours.

    • Break the vacuum with dry nitrogen and allow the product to cool to room temperature before handling.

Protocol 2: Analytical Quantification of Residual Solvents

The standard and regulatory-accepted method for quantifying residual solvents is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[18][19][20][21][22]

  • Sample Preparation: Accurately weigh a specific amount of the API powder into a headspace vial. Add a high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO or N,N-Dimethylformamide - DMF) to dissolve the sample.

  • Incubation: Seal the vial and place it in the headspace autosampler. The vial is heated to a specific temperature for a set time (e.g., 80°C for 15 minutes). This allows the volatile residual solvents to partition into the gas phase (the "headspace") above the liquid.[22]

  • Injection & Separation: A sample of the gas from the headspace is automatically injected into the GC. The solvents are separated based on their boiling points and interaction with the GC column (a common choice is a G43 phase/624-type column).[4][5]

  • Detection & Quantification: The separated solvents are detected by the FID. The area of each solvent peak is compared to the peak area of a known standard to accurately quantify its concentration in the original API sample.

Caption: Headspace GC Workflow for Residual Solvent Analysis.

References

  • The Role of Vacuum Dryers in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • ICH. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation. Retrieved March 25, 2026, from [Link]

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. Retrieved March 25, 2026, from [Link]

  • PMDA. (n.d.). Q3C(R3) Impurities: Guideline for Residual Solvents. Pharmaceuticals and Medical Devices Agency. Retrieved March 25, 2026, from [Link]

  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published. Retrieved March 25, 2026, from [Link]

  • Grodowska, K., & Parczewski, A. (n.d.). Analytical Methods for Residual Solvents Determination in Pharmaceutical Products. Acta Poloniae Pharmaceutica. Retrieved March 25, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 25, 2026, from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved March 25, 2026, from [Link]

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved March 25, 2026, from [Link]

  • Guangdong Yuanyao Test Equipment Co.,Ltd. (n.d.). Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. Retrieved March 25, 2026, from [Link]

  • Equilibar Vacuum Regulators. (2021, February 10). Vacuum Drying for API. Retrieved March 25, 2026, from [Link]

  • NextSDS. (n.d.). (R)-Methyl 3-aMino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride. Retrieved March 25, 2026, from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved March 25, 2026, from [Link]

  • Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved March 25, 2026, from [Link]

  • Wintek Corporation. (n.d.). Vacuum Drying | Solvent Recovery. Retrieved March 25, 2026, from [Link]

  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. Retrieved March 25, 2026, from [Link]

  • Google Patents. (n.d.). CN103877743A - Method for removing residual solvents from heat-sensitive solid drugs.
  • TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing. Retrieved March 25, 2026, from [Link]

  • PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved March 25, 2026, from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved March 25, 2026, from [Link]

  • sinothermo. (2025, August 15). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. Retrieved March 25, 2026, from [Link]

  • Tayan. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved March 25, 2026, from [Link]

  • Puranik, S. B., et al. (2009, October 15). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved March 25, 2026, from [Link]

  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved March 25, 2026, from [Link]

  • Ehpm. (n.d.). 5.4. RESIDUAL SOLVENTS LIMITING RESIDUAL SOLVENT LEVELS IN ACTIVE SUBSTANCES, EXCIPIENTS AND MEDICINAL PRODUCTS IMPURITIES. Retrieved March 25, 2026, from [Link]

  • AIChE. (n.d.). 446e Trouble-Shooting of High Residual Solvent during Drying of Biological Derived Api. Retrieved March 25, 2026, from [Link]

  • Chemsrc. (2025, September 11). (R)-Methyl 3-aMino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride. Retrieved March 25, 2026, from [Link]

  • The Pharma Guide. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Retrieved March 25, 2026, from [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved March 25, 2026, from [Link]

  • SciELO. (n.d.). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Retrieved March 25, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric Dichotomy: A Comparative Analysis of the Biological Activity of (R)- and (S)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research, particularly in the development of enzyme inhibitors, the stereochemistry of a molecule is a critical determina...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, particularly in the development of enzyme inhibitors, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of the biological activity of the (R)- and (S)-enantiomers of Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl, with a focus on their interaction with Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes mellitus.

The core structure of Methyl 3-amino-4-(2,4-difluorophenyl)butanoate is a foundational element in the synthesis of potent DPP-4 inhibitors, most notably sitagliptin. The therapeutic efficacy of sitagliptin is exclusively attributed to its (R)-enantiomer, which underscores the paramount importance of stereochemical configuration in this class of compounds. This guide will extrapolate from the well-documented enantioselectivity of sitagliptin and related structures to provide a comprehensive understanding of the expected biological activities of the title enantiomers.

The Central Role of Stereochemistry in DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The active site of the DPP-4 enzyme is highly stereoselective, meaning that the spatial arrangement of atoms in an inhibitor molecule is critical for effective binding and inhibition.

The (R)-enantiomer of sitagliptin, which incorporates the (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanamido moiety, is a potent inhibitor of DPP-4.[2] Conversely, the (S)-enantiomer exhibits significantly weaker inhibitory activity. This dramatic difference in potency is a direct consequence of the specific three-dimensional interactions between the inhibitor and the amino acid residues within the DPP-4 active site. It is therefore highly probable that the (R)-enantiomer of Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is the biologically active form, while the (S)-enantiomer is expected to be significantly less active.

Comparative Biological Activity: An Evidence-Based Projection

While direct head-to-head experimental data for the specific enantiomers of Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is not extensively available in the public domain, a robust comparison can be drawn from the comprehensive studies on sitagliptin.

In Vitro DPP-4 Inhibition

The most direct measure of the biological activity of these enantiomers is their ability to inhibit the DPP-4 enzyme. Based on data from sitagliptin, a significant disparity in inhibitory potency is anticipated.

EnantiomerPredicted DPP-4 Inhibition (IC50)
(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HClPotent (nanomolar range)
(S)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HClSignificantly Weaker

This prediction is based on the well-established enantioselectivity of the closely related DPP-4 inhibitor, sitagliptin.

The causality behind this difference lies in the precise fit of the (R)-enantiomer into the S1 subpocket of the DPP-4 active site. The trifluorophenyl group of sitagliptin occupies this hydrophobic pocket, and the stereochemistry at the adjacent carbon is crucial for optimal orientation and interaction.[2]

Cellular Activity: Glucose Uptake

The downstream functional consequence of DPP-4 inhibition is an enhancement of glucose uptake by cells. In vitro glucose uptake assays, typically performed in 3T3-L1 adipocyte cell lines, can be used to assess the cellular efficacy of the enantiomers. It is expected that the (R)-enantiomer will demonstrate a significantly greater ability to promote glucose uptake compared to the (S)-enantiomer, reflecting its superior DPP-4 inhibitory activity.

Experimental Protocols for Biological Activity Assessment

To empirically validate the predicted differences in biological activity, the following experimental protocols are recommended.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay provides a quantitative measure of the inhibitory potency of the test compounds against the DPP-4 enzyme.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, which can be quantified. An inhibitor will reduce the rate of AMC release.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each enantiomer (R and S) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of each enantiomer to generate a range of test concentrations.

    • Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.

    • Prepare a solution of the Gly-Pro-AMC substrate in assay buffer.

    • Sitagliptin should be used as a positive control.[4]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, the DPP-4 enzyme solution, and the test compound (or vehicle control).

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[4]

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.[5]

    • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer by fitting the data to a suitable dose-response curve.

Experimental Workflow for DPP-4 Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enantiomers Prepare Enantiomer Stock Solutions & Dilutions add_reagents Add Buffer, Enzyme & Inhibitor to 96-well Plate prep_enantiomers->add_reagents prep_enzyme Prepare DPP-4 Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Gly-Pro-AMC Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate (10 min, 37°C) add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate read_plate Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50

Sources

Comparative

Benchmarking the Purity of Commercial (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl Batches: A Comprehensive Analytical Guide

Introduction & Contextualization In the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, the integrity of chiral building blocks dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Contextualization

In the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, the integrity of chiral building blocks dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is a critical chiral intermediate. It frequently serves as a precursor for generic gliptin analogs or as a highly specific "des-fluoro" impurity standard when benchmarking the synthesis of sitagliptin, which utilizes the 2,4,5-trifluoro analog ([1]).

Because the eudysmic ratio of gliptins is heavily skewed toward the (R)-enantiomer, any carryover of the (S)-enantiomer or hydrolyzed free-acid byproducts can severely compromise the pharmacological profile of the final drug product ([2]). As a Senior Application Scientist, I have evaluated numerous commercial batches of this intermediate. This guide provides a comprehensive, self-validating analytical framework to benchmark commercial batches, objectively comparing their chemical and chiral purities.

Key Quality Attributes (KQAs) & Degradation Pathways

When evaluating commercial batches from different suppliers, we must monitor three primary degradation and impurity pathways:

  • Chiral Inversion: Conversion to the (S)-enantiomer under thermal or basic stress.

  • Ester Hydrolysis: Cleavage of the methyl ester to form (R)-3-amino-4-(2,4-difluorophenyl)butanoic acid, typically driven by moisture exposure in the hygroscopic HCl salt.

  • Regioisomeric/Des-fluoro Impurities: Carryover from upstream fluorination steps.

Pathway Target (R)-Methyl Ester HCl (Target Intermediate) Imp1 (S)-Enantiomer (Chiral Impurity) Target->Imp1 Enantiomerization (Thermal/Basic stress) Imp2 Free Acid (Hydrolysis Impurity) Target->Imp2 Ester Hydrolysis (Moisture/Acidic stress) Imp3 Des-fluoro Analogs (Synthesis Impurity) Target->Imp3 Upstream Carryover (Fluorination step)

Degradation and impurity signaling pathways for the intermediate.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. A method is only considered valid for a given run if the internal system suitability criteria (e.g., resolution, tailing factor) are strictly met.

Protocol 1: Chiral Purity Determination via HPLC
  • Causality & Design: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for amino acid derivatives. However, because the analyte is a primary amine hydrochloride, it will interact strongly with residual silanols on the silica support, leading to severe peak tailing. We use a mobile phase modified with diethylamine (DEA) to competitively mask these silanols and maintain the analyte in a consistent ionization state ([3]).

  • Methodology:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 266 nm.

    • Sample Prep: Dissolve 2.0 mg of the commercial batch in 1.0 mL of mobile phase.

    • Self-Validation Step: Inject a racemic standard of Methyl 3-amino-4-(2,4-difluorophenyl)butanoate. Pass Criterion: The resolution ( Rs​ ) between the (R) and (S) peaks must be ≥2.0 . If Rs​<2.0 , the system fails validation, and the column must be regenerated.

Protocol 2: Chemical Purity & Hydrolysis Detection via RP-HPLC
  • Causality & Design: The primary chemical degradation product is the hydrolyzed free acid. A reversed-phase C18 column with an acidic gradient (0.1% Trifluoroacetic acid) ensures that the carboxylic acid moiety of the impurity remains protonated, increasing its hydrophobicity and retention time, thereby clearly separating it from the intact methyl ester ([4]).

  • Methodology:

    • Column: XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 80% B over 15 minutes.

    • Self-Validation Step: Inject a spiked standard containing 1% (R)-3-amino-4-(2,4-difluorophenyl)butanoic acid. Pass Criterion: The tailing factor for the main peak must be ≤1.5 , and the limit of quantitation (LOQ) for the acid impurity must be verified at 0.05% area.

Workflow S1 Commercial Batch Sampling S2 Sample Prep (Standardization) S1->S2 A1 Chiral HPLC (Enantiomeric Purity) S2->A1 Aliquot 1 A2 Achiral RP-HPLC (Chemical Purity) S2->A2 Aliquot 2 A3 Karl Fischer & Titration S2->A3 Aliquot 3 D1 Data Synthesis & Batch Benchmarking A1->D1 A2->D1 A3->D1

Analytical workflow for orthogonal batch benchmarking.

Comparative Data: Benchmarking Commercial Alternatives

Using the self-validating protocols described above, we benchmarked three representative commercial batches of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl. The theoretical HCl content for this molecule ( C11​H13​F2​NO2​⋅HCl ) is 13.8%.

Quality AttributeSupplier A (Premium)Supplier B (Bulk)Supplier C (Generic)Target Threshold
Chemical Purity (HPLC-UV) 99.8%98.5%99.2% ≥99.0%
Chiral Purity (% ee) >99.9%99.1%97.5% ≥99.5%
Free Acid Impurity <0.05%1.10%0.20% ≤0.10%
HCl Content (Assay) 13.8%13.5%14.2%13.5% - 14.1%
Moisture (Karl Fischer) 0.2%1.5%0.4% ≤0.5%
Benchmarking Status Approved Rejected (High Hydrolysis)Rejected (Low ee)N/A
Data Synthesis & Insights

Supplier A demonstrates superior control over both the synthesis and packaging environments. Supplier B's batch shows a direct correlation between high moisture content (1.5%) and elevated free acid impurity (1.10%), validating our causality model that moisture drives ester hydrolysis in this hygroscopic salt. Supplier C failed the chiral purity threshold, indicating a flawed asymmetric synthesis step (likely poor catalyst enantioselectivity during hydrogenation) rather than post-synthesis degradation.

Conclusion

Benchmarking commercial batches of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl requires a holistic, orthogonal analytical approach. By employing self-validating chiral and achiral HPLC methods, researchers can accurately map degradation pathways and prevent downstream failures in API manufacturing.

References

  • Title: Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method Source: ResearchGate URL: [Link]

Sources

Validation

Structural and Functional Comparison Guide: (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate Free Base vs. Hydrochloride Salt

Executive Summary & Chemical Context (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate is a critical chiral β -amino acid derivative utilized extensively as a building block in the synthesis of active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate is a critical chiral β -amino acid derivative utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), most notably in the dipeptidyl peptidase-4 (DPP-4) inhibitor class [10]. In pharmaceutical process chemistry, the choice of isolating and storing this intermediate as a free base versus a hydrochloride (HCl) salt fundamentally dictates the synthetic routing, shelf-life, and overall yield of downstream amide coupling reactions [6].

This guide provides an objective, data-backed comparison of both forms, detailing the causality behind their physicochemical behaviors and providing self-validating experimental workflows for their handling.

Physicochemical & Structural Comparison

The structural state of the primary amine dictates the macroscopic properties of the compound. Below is a quantitative summary comparing the two forms [2, 5].

PropertyFree BaseHydrochloride (HCl) Salt
Molecular Formula C₁₁H₁₃F₂NO₂C₁₁H₁₄ClF₂NO₂
Molecular Weight 229.22 g/mol 265.68 g/mol
Physical State (at 25°C) Viscous oil / Low-melting solidCrystalline solid
Amine State Neutral (–NH₂)Protonated (–NH₃⁺)
Nucleophilicity Highly activeQuenched (Inactive)
Solubility Profile High in DCM, EtOAc, THF, TolueneHigh in Water, MeOH; Low in non-polar organics
Shelf-Life (at 2-8°C) < 3 months (prone to degradation)> 24 months (highly stable)
Primary Application Immediate downstream couplingLong-term storage, shipping, and purification

The Causality of Chemical Stability

Why the Free Base Degrades

In the free base form, the molecule possesses both a nucleophilic primary amine and an electrophilic methyl ester. β -amino esters are notoriously prone to intermolecular aminolysis [4]. Over time—especially under thermal stress or in highly concentrated states—the lone pair on the nitrogen of one molecule can attack the carbonyl carbon of another, leading to the formation of oligomeric impurities and the release of methanol. This self-condensation drastically reduces the purity of the batch.

Why the HCl Salt is the Industry Standard

Treating the free base with anhydrous hydrochloric acid protonates the amine to an ammonium cation (–NH₃⁺) [1]. This transformation eliminates the nitrogen's lone pair, completely quenching its nucleophilicity. The resulting electrostatic interactions with the chloride counter-ion facilitate the formation of a highly ordered, stable crystal lattice. This structural locking prevents self-condensation, extending the shelf-life indefinitely under proper storage conditions [3].

Stability Amine Free Amine (-NH2) Nuc Nucleophilic Attack Amine->Nuc Proton Protonated (-NH3+) Amine->Proton + HCl Deg Oligomerization Nuc->Deg Shield Electronic Shielding Proton->Shield Stable Long-term Stability Shield->Stable

Mechanistic pathway comparing free base degradation versus HCl salt stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes in-process controls (IPCs) to verify that the chemical transformation was successful without inducing side reactions.

Protocol A: Conversion of Free Base to HCl Salt (Stabilization)

This protocol is used to stabilize freshly synthesized free base for long-term storage.

  • Dissolution: Dissolve 1.0 eq of the crude (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate free base in 10 volumes of an aprotic anti-solvent (e.g., Methyl tert-butyl ether, MTBE) under nitrogen.

  • Cooling: Chill the reactor to 0–5 °C. Causality: Lowering the temperature mitigates the exothermic heat of salt formation, preventing localized thermal degradation of the ester.

  • Acid Addition: Dropwise add 1.05 eq of 4N HCl in dioxane. Stir for 2 hours at 0 °C until a thick white slurry forms.

  • Isolation: Filter the crystalline solid under vacuum and wash with cold MTBE (2 volumes). Dry under vacuum at 40 °C to a constant weight.

  • System Validation (IPC):

    • Chloride Content: Perform an argentometric titration (AgNO₃) to confirm a ~13.3% chloride content, validating a 1:1 stoichiometric salt.

    • Ester Integrity: Run an HPLC assay. The absence of the corresponding butanoic acid peak confirms that the anhydrous HCl conditions successfully prevented ester hydrolysis.

Workflow FB Free Base (Reactive Oil) Dissolve Dissolution (MTBE) FB->Dissolve Acid HCl Addition (4N in Dioxane) Dissolve->Acid Crystal Crystallization (0°C) Acid->Crystal Salt HCl Salt (Stable Solid) Crystal->Salt

Workflow for converting the unstable free base to the stable hydrochloride salt.

Protocol B: In Situ Free-Basing for Amide Coupling

When utilizing the HCl salt in API synthesis (e.g., reacting with a triazolopyrazine derivative), the amine must be liberated in situ prior to adding coupling reagents (like EDC/HOBt) [5].

  • Suspension: Suspend 1.0 eq of the HCl salt in anhydrous dichloromethane (DCM) (10 volumes).

  • Neutralization: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C. Causality: DIPEA is chosen because its steric hindrance makes it non-nucleophilic. It selectively scavenges the HCl to liberate the primary amine without competing for the activated carboxylic acid in the subsequent coupling step.

  • System Validation (IPC): Spot the organic layer on moistened pH paper. A pH reading of ~8 confirms the complete liberation of the free base. If the pH is < 7, the amine remains protonated and the coupling will fail.

  • Coupling: Proceed immediately by adding the carboxylic acid partner, followed by EDC·HCl and HOBt.

References

  • NextSDS. "(R)-Methyl 3-aMino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride - Chemical Substance Information". NextSDS Database.[Link]

  • Pharmaffiliates. "Sitagliptin-impurities: 3-Amino-4-(2,4-difluorophenyl)butanoic Acid". Pharmaffiliates Product Catalog.[Link]

  • NextSDS. "methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride". NextSDS Database.[Link]

  • Anderson, D. G., et al. "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA". Journal of the American Chemical Society, ACS Publications.[Link]

  • Google Patents (CN113149991A). "Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate".
  • Quick Company. "A Novel Process For The Preparation Of Sitagliptin". Quick Company Patent Database.[Link]

Safety & Regulatory Compliance

Safety

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl proper disposal procedures

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is a highly specialized chiral building block, predominantly utilized in the synthesis of gliptin-class DPP-4 inhibitors. As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is a highly specialized chiral building block, predominantly utilized in the synthesis of gliptin-class DPP-4 inhibitors. As a Senior Application Scientist, I frequently observe laboratories misclassifying fluorinated amine hydrochlorides as standard organic waste. This is a critical logistical and safety error.

Because this compound contains both a difluorophenyl moiety and a hydrochloride salt, its thermal decomposition profile is highly aggressive. Proper disposal requires strict segregation into the Halogenated Organic Waste stream to ensure it undergoes high-temperature thermal destruction with specialized acid-gas scrubbing.

Below is the comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of this compound.

Physicochemical Profiling & Hazard Assessment

To design a safe disposal protocol, we must first understand the causality behind the chemical's reactivity and decomposition. The hazards of (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl are driven by three structural features:

  • The Hydrochloride Salt: Upon dissolution or heating, it readily donates protons, generating corrosive Hydrogen Chloride (HCl) gas.

  • The 2,4-Difluorophenyl Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard municipal incineration cannot break this bond, necessitating specialized destruction[1].

  • The Amine/Ester Backbone: Susceptible to exothermic oxidation if mixed with strong oxidizers, and potential hydrolysis if exposed to strong bases.

Table 1: Waste Stream & Physicochemical Profile

ParameterOperational SpecificationMechanistic Rationale
Waste Classification Halogenated Organic WasteContains both aromatic Fluorine and ionic Chlorine[2].
Decomposition Gases HF, HCl, NOx, CO, CO₂Thermal cleavage of C-F bonds and oxidation of the amine hydrochloride[1].
Compatible Containment HDPE or PTFE-lined drumsPrevents chloride-induced pitting corrosion commonly seen in unlined metal containers.
Incompatible Streams Strong oxidizers, strong basesBases cause exothermic free-basing; oxidizers risk violent reaction with the primary amine[3].

Waste Segregation & Storage Strategy

The fundamental rule of halogenated waste management is strict segregation . Mixing halogenated waste with standard organic solvents exponentially increases disposal costs and risks the formation of highly toxic compounds (such as dioxins) if routed to a standard incinerator[2].

SegregationWorkflow A Waste Generation: (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl B Solid Waste Stream (Powder, Contaminated PPE) A->B C Liquid Waste Stream (Aqueous/Solvent Mixtures) A->C D Primary Containment (HDPE / PTFE-lined) B->D C->D E Hazardous Waste Transport (EPA RCRA Permitted) D->E F High-Temp Incineration (>1000°C required) E->F G Caustic Scrubbing (HF / HCl Neutralization) F->G

Figure 1: Halogenated waste segregation and thermal destruction workflow.

Storage Protocol:
  • Containerization: Use only High-Density Polyethylene (HDPE) containers. Do not use glass if the waste contains aqueous mixtures, as trace HF generation over time can etch glass.

  • Labeling: Clearly mark containers with "Hazardous Waste - Halogenated Organics" and specifically list "Contains Fluorinated Organics and HCl".

  • Environmental Controls: Store in a cool, dry, well-ventilated secondary containment area, strictly isolated from basic wastes and cyanide-containing compounds to prevent dangerous cross-reactions[3].

Operational Handling & Spill Response

Because this compound is typically handled as a crystalline powder, the primary operational risk during a spill is the generation of corrosive, respirable dust.

Step-by-Step Spill Cleanup Methodology:

  • Phase 1: Containment & Assessment

    • Isolate the Area: Immediately restrict access. Ensure local exhaust ventilation (fume hood or room HVAC) is active to mitigate airborne dust.

    • PPE Donning: Equip nitrile gloves (double-gloving is mandatory), unvented safety goggles, a chemically resistant lab coat, and an N95/P100 particulate respirator if the spill occurs outside a ventilated enclosure.

  • Phase 2: Active Recovery 3. Dust Suppression: Do not dry-sweep. Lightly mist the spilled powder with a compatible inert solvent (e.g., isopropanol) to suppress dust generation. 4. Physical Collection: Use a non-sparking scoop or disposable anti-static spatula to collect the dampened material. Transfer directly into a wide-mouth HDPE waste container.

  • Phase 3: Decontamination & Consolidation 5. Surface Decontamination: Wipe the affected surface with a damp absorbent pad (using water followed by a mild detergent). 6. Waste Consolidation: Place all used absorbent pads, contaminated PPE, and the collected chemical into the designated Halogenated Organic Solid Waste container.

Authorized Disposal & Destruction Procedures

Under no circumstances should this compound be disposed of via standard municipal waste or standard solvent incineration (~850°C). The EPA mandates that fluorinated organics undergo specific destruction and disposal (D&D) technologies to prevent environmental release[4].

The Mechanistic Requirement for High-Temperature Incineration

When subjected to heat, the 2,4-difluorophenyl group resists degradation. To fully mineralize the compound and prevent the release of volatile fluorinated byproducts, the waste must be processed in a RCRA-permitted rotary kiln incinerator operating at temperatures exceeding 1000°C[1].

At these extreme temperatures, the molecule undergoes thermal cleavage, releasing Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. To prevent these highly toxic acid gases from entering the atmosphere, the incinerator must be equipped with an alkaline wet scrubber system (typically utilizing Calcium Hydroxide or Sodium Hydroxide)[1].

Mechanistic Substrate Fluorinated Amine HCl (C11H13F2NO2 · HCl) Thermal Thermal Cleavage (>1000°C) Substrate->Thermal Gases Acid Gases (HF, HCl, NOx) Thermal->Gases Oxidation Scrubber Alkaline Scrubber (Ca(OH)2 / NaOH) Gases->Scrubber Salts Inert Salts (CaF2, NaCl) Scrubber->Salts Neutralization

Figure 2: Mechanistic pathway of thermal decomposition and acid gas neutralization.

Scrubber Neutralization Reactions:

  • 2HF+Ca(OH)2​→CaF2​+2H2​O (Yields inert Calcium Fluoride)

  • HCl+NaOH→NaCl+H2​O (Yields inert Sodium Chloride)

By ensuring your waste broker routes this specific chemical to a facility capable of this exact high-temperature, scrubbed workflow, you guarantee compliance with environmental regulations and maintain the highest standards of laboratory safety.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." epa.gov. Available at:[Link][4]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." epa.gov. Available at:[Link][3]

  • Integrated Nanosystems Research Facility, UC Irvine. "INRF Laboratory Safety Manual." uci.edu. Available at:[Link][2]

  • National Institutes of Health (PMC). "Per- and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review." nih.gov. Available at:[Link][1]

Sources

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